2-Iodo-1-methyl-4-(trifluoromethyl)benzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-iodo-1-methyl-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3I/c1-5-2-3-6(4-7(5)12)8(9,10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLVXVHZQHJOQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(F)(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90631024 | |
| Record name | 2-Iodo-1-methyl-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90631024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13055-62-4 | |
| Record name | 2-Iodo-1-methyl-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90631024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-Iodo-1-methyl-4-(trifluoromethyl)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of a robust synthetic route to 2-Iodo-1-methyl-4-(trifluoromethyl)benzene, a valuable building block in medicinal chemistry and materials science. The trifluoromethyl group imparts unique electronic properties and enhances metabolic stability, while the ortho-iodide provides a versatile handle for further functionalization, making this compound a key intermediate in the synthesis of complex molecular architectures.
Synthetic Strategy
The most practical and well-established approach for the synthesis of this compound involves a two-step sequence commencing with the nitration of the readily available starting material, 4-(trifluoromethyl)toluene. Subsequent reduction of the nitro group furnishes the corresponding aniline derivative, which is then converted to the target iodo-compound via the Sandmeyer reaction. This classical yet reliable method allows for the regioselective introduction of the iodine atom at the desired position.
Figure 1: Proposed synthetic pathway for this compound.
Experimental Protocols
The following protocols are detailed methodologies for the key transformations in the synthesis of this compound.
Step 1: Synthesis of 2-Nitro-1-methyl-4-(trifluoromethyl)benzene
Materials:
-
4-(Trifluoromethyl)toluene
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.
-
Slowly add 4-(trifluoromethyl)toluene to the cooled sulfuric acid with continuous stirring.
-
Prepare a nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 4-(trifluoromethyl)toluene in sulfuric acid, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or GC).
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-nitro-1-methyl-4-(trifluoromethyl)benzene, which can be purified by distillation or chromatography.
Step 2: Synthesis of 2-Amino-1-methyl-4-(trifluoromethyl)benzene
Materials:
-
2-Nitro-1-methyl-4-(trifluoromethyl)benzene
-
Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a suspension of iron powder in a mixture of ethanol and water in a round-bottom flask, add a small amount of concentrated hydrochloric acid to activate the iron.
-
Heat the mixture to reflux and then add a solution of 2-nitro-1-methyl-4-(trifluoromethyl)benzene in ethanol dropwise.
-
Continue refluxing with vigorous stirring for several hours until the reduction is complete (monitored by TLC).
-
Cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the aqueous residue with a sodium hydroxide solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2-amino-1-methyl-4-(trifluoromethyl)benzene. The product can be further purified by column chromatography if necessary.
Step 3: Synthesis of this compound via Sandmeyer Reaction
The Sandmeyer reaction is a well-established method for converting arylamines to aryl halides via a diazonium salt intermediate.[1][2][3]
Materials:
-
2-Amino-1-methyl-4-(trifluoromethyl)benzene
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Ice
-
Diethyl Ether or Dichloromethane
-
Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Diazotization:
-
Dissolve 2-amino-1-methyl-4-(trifluoromethyl)benzene in a mixture of concentrated hydrochloric acid (or sulfuric acid) and water at 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature strictly below 5 °C. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.
-
-
Iodination:
-
In a separate flask, dissolve potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
-
Work-up and Purification:
-
Extract the reaction mixture with diethyl ether or dichloromethane.
-
Wash the combined organic layers with saturated sodium thiosulfate solution to remove any excess iodine, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield pure this compound.
-
Quantitative Data
The yields for each step can vary depending on the specific reaction conditions and scale. The following table provides typical yield ranges reported in the literature for analogous transformations.
| Step | Transformation | Reagents | Typical Yield (%) |
| 1 | Nitration of a substituted toluene | HNO₃, H₂SO₄ | 70-90 |
| 2 | Reduction of a nitroarene | Fe/HCl or H₂/Pd-C | 85-95 |
| 3 | Sandmeyer Iodination of an aniline | NaNO₂, HCl, KI | 60-80 |
Conclusion
The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. The procedures outlined are based on well-established chemical transformations, ensuring reproducibility and high purity of the final product. This versatile intermediate is poised for further application in the development of novel pharmaceuticals and advanced materials.
References
Technical Guide: 2-Iodo-1-methyl-4-(trifluoromethyl)benzene
CAS Number: 13055-62-4
Synonyms: 3-Iodo-4-methylbenzotrifluoride
This technical guide provides a comprehensive overview of 2-Iodo-1-methyl-4-(trifluoromethyl)benzene, a key building block in modern organic synthesis. The document is intended for researchers, scientists, and professionals in drug development and materials science who utilize fluorinated organic compounds.
Chemical and Physical Properties
This compound is a halogenated aromatic compound notable for its trifluoromethyl and iodo substituents. These features make it a valuable intermediate for introducing the trifluoromethyl group, a common motif in pharmaceuticals and agrochemicals, via various cross-coupling reactions.
| Property | Value | Reference |
| CAS Number | 13055-62-4 | [1][2][3] |
| Molecular Formula | C₈H₆F₃I | [1] |
| Molecular Weight | 286.03 g/mol | [1] |
| Purity | ≥98% | [1] |
| SMILES | IC1=C(C)C=CC(C(F)(F)F)=C1 | [1] |
| LogP | 3.61842 | [1] |
Synthesis
A common and effective method for the synthesis of this compound is the Sandmeyer reaction, starting from 2-Amino-4-(trifluoromethyl)toluene. This multi-step process involves the diazotization of the primary amine followed by a displacement reaction with an iodide salt.
Experimental Protocol: Synthesis via Sandmeyer Reaction
Starting Material: 2-Amino-4-(trifluoromethyl)toluene
Overall Reaction:
Caption: Synthesis of this compound.
Step 1: Diazotization
-
In a well-ventilated fume hood, dissolve 2-Amino-4-(trifluoromethyl)toluene in a suitable acidic solution, such as aqueous hydrochloric acid, and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water to the cooled amine solution while maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for a specified time to ensure complete formation of the diazonium salt intermediate. The formation of the diazonium salt is a critical step in the Sandmeyer reaction.[4][5]
Step 2: Iodination
-
In a separate flask, prepare a solution of potassium iodide (KI) in water.
-
Slowly add the freshly prepared, cold diazonium salt solution to the potassium iodide solution. Vigorous nitrogen evolution is typically observed.
-
Allow the reaction mixture to warm to room temperature and stir for several hours to ensure the complete substitution of the diazonium group with iodine.
-
The crude product can then be extracted with an organic solvent, washed, dried, and purified by a suitable method such as distillation or column chromatography to yield this compound.
Applications in Organic Synthesis
The presence of an iodo substituent makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, including the Sonogashira and Suzuki-Miyaura reactions. These reactions are fundamental for the formation of carbon-carbon bonds.
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
General Reaction Scheme:
Caption: Sonogashira Coupling Reaction Workflow.
Experimental Protocol: Sonogashira Coupling with Phenylacetylene
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 mmol), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (2-5 mol%), and a copper(I) co-catalyst like copper(I) iodide (2-5 mol%).[6]
-
Add a suitable solvent, such as triethylamine or a mixture of THF and an amine base.
-
Add the terminal alkyne, for instance, phenylacetylene (1.2 mmol), to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until completion, which can be monitored by techniques like TLC or GC-MS.
-
Upon completion, the reaction mixture is worked up by filtering off the catalyst, followed by extraction and purification of the product.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organohalide.
General Reaction Scheme:
Caption: Suzuki-Miyaura Coupling Reaction Workflow.
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
In a reaction vessel, combine this compound (1.0 mmol), an arylboronic acid such as phenylboronic acid (1.2-1.5 mmol), a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (1-5 mol%), and a base (e.g., potassium carbonate, cesium fluoride).[7][8]
-
Add a suitable solvent system, often a mixture of an organic solvent (like toluene, dioxane, or DMF) and water.
-
Heat the reaction mixture under an inert atmosphere with stirring for several hours. The progress of the reaction can be monitored by TLC or LC-MS.
-
After the reaction is complete, the mixture is cooled, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated.
-
The crude product is purified, typically by column chromatography, to yield the desired biaryl compound.
Spectral Data
The structural characterization of this compound is confirmed through various spectroscopic techniques.
| Spectroscopy | Data | Reference |
| ¹H NMR | Spectral data for similar trifluoromethylated benzene derivatives show characteristic aromatic proton signals. For 1-methyl-4-(trifluoromethyl)benzene, a crude ¹⁹F NMR spectrum shows a singlet at δ -62.39 ppm. | [9] |
| ¹³C NMR | For related compounds like 4-(Trifluoromethyl)benzonitrile, the trifluoromethyl carbon appears as a quartet around δ 123.0 ppm (J = 271 Hz). | [10] |
| ¹⁹F NMR | For 1-methyl-4-(trifluoromethyl)benzene, a singlet is observed at approximately -62.39 ppm. For other trifluoromethylated arenes, the ¹⁹F NMR chemical shift is typically around -62 to -64 ppm. | [9][10] |
| Mass Spec. (MS) | For the related 1-methyl-4-(trifluoromethyl)benzene, the molecular ion peak (m/z) is observed at 160.1 (GC-MS; EI). | [9] |
Safety Information
Appropriate safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
References
- 1. chemscene.com [chemscene.com]
- 2. Benzene, 2-iodo-1-methyl-4-(trifluoromethyl)- (1 x 100 mg) | Reagentia [reagentia.eu]
- 3. Benzene, 2-iodo-1-methyl-4-(trifluoromethyl)- (1 x 500 mg) | Reagentia [reagentia.eu]
- 4. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 5. chemrxiv.org [chemrxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 9. rsc.org [rsc.org]
- 10. beilstein-journals.org [beilstein-journals.org]
"physical and chemical properties of 2-Iodo-1-methyl-4-(trifluoromethyl)benzene"
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodo-1-methyl-4-(trifluoromethyl)benzene, with the CAS number 13055-62-4, is a substituted aromatic halide of significant interest in organic synthesis.[1] Its structure, featuring an iodine atom and a trifluoromethyl group on a toluene backbone, makes it a valuable intermediate for the synthesis of complex organic molecules. The trifluoromethyl group can impart unique properties to target molecules, such as enhanced metabolic stability and lipophilicity, which are highly desirable in pharmaceutical and agrochemical development.[2] The presence of the iodo group provides a reactive handle for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and common reactions, and a discussion of its applications in research and development.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some data for this specific isomer is available, other properties such as boiling point and density are not readily found in the literature. For comparative purposes, data for the related isomer, 1-Iodo-4-(trifluoromethyl)benzene, is provided with clear distinction.
Table 1: Physical and Chemical Properties of this compound and a Related Isomer
| Property | Value for this compound | Value for 1-Iodo-4-(trifluoromethyl)benzene (Isomer for comparison) |
| CAS Number | 13055-62-4[1] | 455-13-0[3] |
| Molecular Formula | C₈H₆F₃I[1] | C₇H₄F₃I[3] |
| Molecular Weight | 286.03 g/mol [1] | 272.01 g/mol |
| Boiling Point | Data not available | 183 - 185 °C[3] |
| Density | Data not available | 1.851 g/cm³ at 26 °C[3] |
| Purity | ≥98%[1] | Not specified |
| Synonyms | 3-Iodo-4-methylbenzotrifluoride[1] | 4-Iodobenzotrifluoride, p-Iodobenzotrifluoride[3] |
| Calculated LogP | 3.61842[1] | Data not available |
| Storage Conditions | Sealed in dry, 2-8°C[1] | Not specified |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its application in common cross-coupling reactions.
Synthesis of this compound via Sandmeyer Reaction
A plausible and widely used method for the synthesis of aryl iodides from primary aromatic amines is the Sandmeyer reaction.[4][5] This protocol describes the synthesis of the target compound from 2-amino-4-(trifluoromethyl)toluene.
Experimental Procedure:
-
Diazotization:
-
In a flask equipped with a magnetic stirrer and cooled to 0-5 °C in an ice-salt bath, dissolve 2-amino-4-(trifluoromethyl)toluene (1.0 equivalent) in a solution of concentrated sulfuric acid and deionized water.[4]
-
While maintaining the low temperature, slowly add a solution of sodium nitrite (1.1-1.5 equivalents) in deionized water dropwise to the stirred solution.[4] The rate of addition should be controlled to prevent the temperature from rising.
-
After the complete addition of the sodium nitrite solution, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt.[4]
-
-
Iodination:
-
Work-up and Purification:
-
Quench the reaction by adding a saturated solution of sodium thiosulfate to reduce any excess iodine.[4]
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 times the volume of the aqueous layer).[4]
-
Combine the organic extracts and wash them with deionized water and then with brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[4]
-
The crude aryl iodide can be purified by column chromatography on silica gel or by distillation.[4]
-
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)–C(sp²) bonds. This compound, as an aryl iodide, is an excellent substrate for this reaction.
Experimental Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add this compound (1.0 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
-
Reaction Execution:
-
Add a degassed solvent system (e.g., toluene/water, dioxane/water) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Sonogashira Cross-Coupling Reaction
The Sonogashira coupling facilitates the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne, a key transformation in the synthesis of pharmaceuticals and organic materials.[6] Aryl iodides are highly reactive substrates for this reaction.[6]
Experimental Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add this compound (1.0 equivalent), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-10 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
-
Reaction Execution:
-
Add an anhydrous solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine or diisopropylamine) via syringe.
-
Add the terminal alkyne (1.1-1.5 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or GC-MS.
-
-
Work-up and Purification:
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with an organic solvent such as ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired aryl-alkyne product.
-
Conclusion
This compound is a versatile building block in organic synthesis. Its utility is primarily derived from the presence of a reactive iodine atom, which allows for participation in a wide range of palladium-catalyzed cross-coupling reactions. The trifluoromethyl group contributes to the desirable physicochemical properties of the resulting products, making this compound a valuable intermediate in the design and synthesis of novel pharmaceuticals, agrochemicals, and materials. The experimental protocols provided herein offer a practical guide for the synthesis and application of this important chemical entity.
References
- 1. chemscene.com [chemscene.com]
- 2. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 3. 1-Iodo-4-(trifluoromethyl)benzene(455-13-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 2-Iodo-1-methyl-4-(trifluoromethyl)benzene: Structure, Nomenclature, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Iodo-1-methyl-4-(trifluoromethyl)benzene, a key aromatic building block in organic synthesis, particularly relevant to the fields of medicinal chemistry and drug development. This document details its chemical structure, systematic and common nomenclature, and key physicochemical properties. A detailed experimental protocol for its synthesis via the Sandmeyer reaction is provided, alongside a discussion of its applications as a versatile intermediate in the synthesis of complex molecules, leveraging the reactivity of the iodo-group in cross-coupling reactions.
Chemical Structure and Nomenclature
This compound is a substituted aromatic compound. The benzene ring is functionalized with three substituents: an iodine atom, a methyl group, and a trifluoromethyl group. The relative positions of these substituents are critical to its chemical identity and reactivity.
The systematic IUPAC name for this compound is This compound . A common synonym is 3-Iodo-4-methylbenzotrifluoride.[1] The Chemical Abstracts Service (CAS) registry number for this compound is 13055-62-4 .[1]
The structural arrangement of the substituents on the benzene ring is as follows: the methyl group is at position 1, the iodine atom at position 2, and the trifluoromethyl group at position 4.
Below is a 2D representation of the chemical structure:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. Please note that experimentally determined values for some properties of this specific isomer are not widely available in the literature; therefore, some data are computed.
| Property | Value | Source |
| Molecular Formula | C₈H₆F₃I | [1] |
| Molecular Weight | 286.03 g/mol | [1] |
| CAS Number | 13055-62-4 | [1] |
| LogP (computed) | 3.61842 | [1] |
| Topological Polar Surface Area (TPSA) | 0 Ų | [1] |
| Hydrogen Bond Acceptors | 0 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 0 | [1] |
| SMILES | IC1=C(C)C=CC(C(F)(F)F)=C1 | [1] |
Synthesis
A common and effective method for the synthesis of aryl iodides from primary aryl amines is the Sandmeyer reaction.[2][3][4][5][6] This reaction proceeds via the formation of a diazonium salt intermediate from the corresponding aniline derivative, which is then displaced by an iodide ion. The starting material for the synthesis of this compound would be 2-Amino-4-(trifluoromethyl)-1-methylbenzene.
Reaction Scheme
The overall synthetic transformation is depicted below:
Detailed Experimental Protocol
The following is a representative experimental protocol for the synthesis of an aryl iodide via the Sandmeyer reaction, adapted for the synthesis of the target molecule.[3]
Materials:
-
2-Amino-4-(trifluoromethyl)-1-methylbenzene
-
Sodium nitrite (NaNO₂)
-
Concentrated sulfuric acid (H₂SO₄)
-
Potassium iodide (KI)
-
Deionized water
-
Diethyl ether (Et₂O) or other suitable organic solvent
-
Saturated sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Diazotization: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, dissolve the starting arylamine, 2-Amino-4-(trifluoromethyl)-1-methylbenzene, in deionized water and concentrated sulfuric acid. While maintaining the temperature between 0 and 5 °C, add a solution of sodium nitrite in deionized water dropwise. Stir the resulting mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Iodination: To the cold diazonium salt solution, add diethyl ether. Then, slowly add a solution of potassium iodide in deionized water dropwise.
-
Reaction Completion and Work-up: Allow the reaction mixture to warm to room temperature and stir for 3 hours. Quench the reaction by adding a saturated solution of sodium thiosulfate to neutralize any remaining iodine.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Isolation: Remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield the pure this compound.
Applications in Drug Development
The trifluoromethyl group is a highly sought-after moiety in medicinal chemistry due to its ability to enhance several key properties of drug candidates. These include increased metabolic stability, improved lipophilicity (which can affect cell membrane permeability), and enhanced binding affinity to target proteins.
This compound serves as a valuable building block for introducing the trifluoromethyl-substituted tolyl group into more complex molecules. The presence of the iodine atom provides a reactive handle for various cross-coupling reactions, which are fundamental in modern drug discovery for the construction of carbon-carbon and carbon-heteroatom bonds.
Role in Cross-Coupling Reactions
The carbon-iodine bond is relatively weak and therefore highly reactive in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the efficient and selective formation of new bonds at the 2-position of the benzene ring.
The ability to selectively introduce diverse functional groups via these reactions makes this compound a versatile precursor for generating libraries of compounds for high-throughput screening in drug discovery programs. The resulting complex molecules, incorporating the trifluoromethyl-substituted phenyl moiety, can then be evaluated for their biological activity against various therapeutic targets.
Conclusion
This compound is a strategically important chemical intermediate. Its well-defined structure and the presence of a reactive iodine atom make it a valuable tool for synthetic chemists, particularly in the pharmaceutical industry. The ability to introduce the trifluoromethyl group, known for its beneficial effects on drug properties, through a versatile building block like this, facilitates the exploration of novel chemical space in the quest for new and improved therapeutic agents. The Sandmeyer reaction provides a reliable and scalable method for its synthesis, ensuring its availability for research and development endeavors.
References
- 1. chemscene.com [chemscene.com]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. Sandmeyer Reaction | NROChemistry [nrochemistry.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2-Iodo-1-methyl-4-(trifluoromethyl)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for the compound 2-Iodo-1-methyl-4-(trifluoromethyl)benzene (CAS No. 13055-62-4). Due to the limited availability of directly published experimental spectra for this specific molecule, this document presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. The guide includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.
Spectroscopic Data
The quantitative spectroscopic data for this compound are summarized in the tables below. These values are predicted based on data from analogous compounds and spectral databases.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| ~2.5 | Singlet | 3H | - | -CH₃ |
| ~7.4 | Doublet | 1H | ~8.0 | Ar-H |
| ~7.6 | Doublet of Doublets | 1H | ~8.0, ~1.5 | Ar-H |
| ~7.9 | Doublet | 1H | ~1.5 | Ar-H |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~25 | -CH₃ |
| ~100 | Ar-C-I |
| ~124 (quartet, J ≈ 272 Hz) | -CF₃ |
| ~125-135 | Ar-C-H |
| ~140 | Ar-C-CH₃ |
| ~130 (quartet, J ≈ 32 Hz) | Ar-C-CF₃ |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |
| 2980-2850 | Medium-Weak | Aliphatic C-H Stretch (-CH₃) |
| 1600-1585 | Medium-Strong | Aromatic C=C Stretch |
| 1500-1400 | Medium-Strong | Aromatic C=C Stretch |
| 1320 | Strong | C-F Stretch (asymmetric) |
| 1160 | Strong | C-F Stretch (symmetric) |
| 1070 | Strong | C-F Stretch |
| 800-900 | Strong | C-H Out-of-plane Bending |
| ~550 | Medium | C-I Stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 286 | 100 | [M]⁺ (Molecular Ion) |
| 267 | Moderate | [M - F]⁺ |
| 217 | High | [M - CF₃]⁺ |
| 159 | Moderate | [M - I]⁺ |
| 90 | Moderate | [C₇H₆]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectra Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker Avance III HD 400 MHz or equivalent, equipped with a 5 mm broadband probe.
-
¹H NMR Parameters:
-
Set the spectral width to approximately 16 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the acquisition time to 2-4 seconds.
-
Employ a relaxation delay of 1-5 seconds.
-
Collect 16-64 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Parameters:
-
Set the spectral width to approximately 250 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Employ proton decoupling to simplify the spectrum.
-
Set the acquisition time to 1-2 seconds.
-
Use a relaxation delay of 2-5 seconds.
-
Collect 512-2048 scans.
-
-
Data Processing: Process the raw data using appropriate software (e.g., TopSpin, MestReNova). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0 ppm.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR Spectrum Acquisition
-
Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR or equivalent, equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Set the spectral resolution to 4 cm⁻¹.
-
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Electron Ionization (EI)-Mass Spectrum Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by coupling the MS to a gas chromatograph (GC-MS).
-
Instrumentation: Utilize a mass spectrometer capable of electron ionization, such as a quadrupole or time-of-flight (TOF) analyzer.
-
Ionization Parameters:
-
Use a standard electron energy of 70 eV.
-
Maintain an ion source temperature of 150-250 °C.
-
-
Mass Analysis: Scan a mass range appropriate for the compound, for instance, from m/z 40 to 400.
-
Data Processing: The instrument software will generate a mass spectrum displaying the relative abundance of ions as a function of their mass-to-charge ratio (m/z).
Visualizations
The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.
An In-depth Technical Guide to the Purity and Stability of 2-Iodo-1-methyl-4-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity and stability of 2-Iodo-1-methyl-4-(trifluoromethyl)benzene, a key building block in pharmaceutical and agrochemical research. This document outlines the essential chemical properties, analytical methodologies for purity determination, and a detailed discussion of the compound's stability profile, including potential degradation pathways and recommended storage conditions.
Chemical and Physical Properties
This compound is a halogenated aromatic compound with the chemical formula C₈H₆F₃I. Its structure, featuring an iodinated and trifluoromethylated toluene core, makes it a versatile reagent in organic synthesis, particularly in cross-coupling reactions where the carbon-iodine bond is reactive.
A summary of its key physicochemical properties is presented in Table 1.
| Property | Value |
| CAS Number | 13055-62-4 |
| Molecular Formula | C₈H₆F₃I |
| Molecular Weight | 286.03 g/mol |
| Appearance | Not specified in literature, likely a solid or liquid |
| Purity (Typical) | ≥96-98% |
Purity Assessment
Ensuring the high purity of this compound is critical for its successful application in synthesis, as impurities can lead to side reactions and complicate product isolation. The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques.
Analytical Methods for Purity Determination
A summary of common analytical methods for purity assessment of similar aromatic compounds is provided in Table 2.
| Method | Principle | Typical Observations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection. | A major peak corresponding to the parent compound with a mass-to-charge ratio (m/z) consistent with its molecular weight. Impurities would appear as separate, smaller peaks. |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their differential partitioning between a stationary phase (e.g., C18) and a liquid mobile phase. | A primary peak for the main compound, with impurities eluting at different retention times. Area percentage of the main peak is used to estimate purity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) | Provides detailed information about the molecular structure and can be used for quantitative analysis (qNMR) with an internal standard. | Characteristic chemical shifts and coupling patterns for the aromatic protons, the methyl group protons, and the fluorine atoms of the trifluoromethyl group. Integration of peaks can be used to quantify impurities. |
Experimental Protocols
The following are general protocols for the purity determination of this compound, based on standard laboratory practices for similar compounds.
2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent like dichloromethane or ethyl acetate.
-
Analysis: The percentage purity is calculated based on the relative area of the main peak in the total ion chromatogram.
2.2.2. ¹H NMR Spectroscopy Protocol
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Analysis: Analyze the chemical shifts, integration values, and coupling constants to confirm the structure and identify any proton-containing impurities.
Stability Profile
The stability of this compound is a critical factor for its storage, handling, and use in chemical reactions. The presence of both a trifluoromethyl group and an iodine substituent influences its stability. The trifluoromethyl group generally enhances the metabolic and thermal stability of organic molecules.[1] However, the carbon-iodine bond is susceptible to degradation under certain conditions.
Recommended Storage Conditions
To ensure the long-term stability of this compound, the following storage conditions are recommended based on supplier information and the general properties of similar compounds:
-
Temperature: 2-8 °C.[2]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.
-
Light: Protect from light by storing in an amber vial or in a dark place.[3]
-
Moisture: Store in a dry environment, as the compound may be sensitive to hydrolysis.
Potential Degradation Pathways
Forced degradation studies, which involve exposing the compound to stress conditions, are essential to identify potential degradation products and pathways.[4][5] Based on the structure of this compound, the following degradation pathways are plausible:
-
Hydrolysis: The carbon-iodine bond can be susceptible to hydrolysis, particularly under basic conditions, which would lead to the formation of 2-hydroxy-1-methyl-4-(trifluoromethyl)benzene.
-
Photodecomposition: Aryl iodides can be light-sensitive and may undergo homolytic cleavage of the C-I bond upon exposure to UV light, leading to the formation of radical species and subsequent degradation products.
-
Thermal Degradation: At elevated temperatures, decomposition may occur, potentially through dehalogenation or other fragmentation pathways.
-
Oxidation: While the trifluoromethyl group is generally resistant to oxidation, the aromatic ring and the methyl group could be susceptible to oxidation under harsh conditions.
Experimental Protocol for Forced Degradation Studies
A general workflow for conducting forced degradation studies is outlined below.
-
Acidic Hydrolysis: Reflux the compound in 0.1 M HCl at 80°C for 24 hours.
-
Basic Hydrolysis: Reflux the compound in 0.1 M NaOH at 80°C for 24 hours.
-
Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 48 hours.
-
Photostability: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined period. A dark control should be run in parallel.
-
Analysis: Analyze the stressed samples by a stability-indicating method, such as HPLC with a photodiode array (PDA) detector, to separate and quantify the parent compound and any degradation products. LC-MS can be used to identify the mass of the degradation products to help in structure elucidation.
Visualizations
Logical Workflow for Purity and Stability Assessment
The following diagram illustrates a logical workflow for assessing the purity and stability of a new batch of this compound.
Caption: A logical workflow for the comprehensive purity and stability analysis of this compound.
Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways of this compound under various stress conditions.
Caption: Potential degradation pathways of this compound.
Conclusion
This compound is a valuable synthetic intermediate whose purity and stability are paramount for its effective use. This guide has provided a framework for understanding and assessing these critical attributes. While the trifluoromethyl group imparts a degree of stability, the carbon-iodine bond represents a reactive site susceptible to degradation under specific conditions. Adherence to recommended storage conditions and the use of appropriate analytical methods for purity verification are essential for researchers and drug development professionals working with this compound. The outlined experimental protocols for purity assessment and forced degradation studies serve as a practical guide for ensuring the quality and reliability of this compound in its various applications.
References
- 1. 29289-13-2|2-Iodo-4-methylaniline|BLD Pharm [bldpharm.com]
- 2. scispace.com [scispace.com]
- 3. Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Commercial Availability and Synthetic Applications of 2-Iodo-1-methyl-4-(trifluoromethyl)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Iodo-1-methyl-4-(trifluoromethyl)benzene is a key aromatic building block in medicinal chemistry and materials science. Its trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of target molecules, while the iodo substituent provides a reactive handle for various cross-coupling reactions, enabling the construction of complex molecular architectures. This technical guide provides an in-depth overview of the commercial availability of this versatile reagent and details a representative experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions.
Commercial Availability
This compound, also known as 3-Iodo-4-methylbenzotrifluoride, is readily available from a range of chemical suppliers. The following table summarizes the offerings from several key vendors. Researchers are advised to consult the suppliers' websites for the most current pricing and availability information.
| Supplier | CAS Number | Purity | Catalog Number | Additional Information |
| ChemScene | 13055-62-4 | ≥98% | CS-0077329 | Molecular Formula: C₈H₆F₃I, Molecular Weight: 286.03.[1] |
| 2a biotech | 13055-62-4 | 96%+ | 2A-0123028 | Inquire for pricing. |
| Fluorochem | 930599-58-9 | 98% | F038169 | Listed as 4-iodo-1-methyl-2-(trifluoromethyl)benzene, an isomer. |
| AOBChem | 2383544-06-5 | N/A | N/A | Listed as 2-fluoro-1-iodo-4-methyl-3-(trifluoromethyl)benzene, a related derivative. Inquire for pricing. |
| BLDpharm | 54978-36-8 | N/A | N/A | Listed as 1-Iodo-2-methyl-4-(trifluoromethyl)benzene, an isomer. |
Synthetic Applications and Experimental Protocols
The presence of the iodo group makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. These transformations are fundamental in modern drug discovery and development for the synthesis of biaryls, substituted alkynes, and arylamines.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
The following protocol details a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This reaction is a powerful method for the formation of a carbon-carbon bond.
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Water mixture, 5:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add the degassed solvent system (e.g., a 5:1 mixture of toluene and water) to the flask.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Logical Workflow for Synthesis
The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction, from starting materials to the final purified product.
References
Technical Guide on the Safety and Handling of 2-Iodo-1-methyl-4-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as an in-depth technical guide for trained professionals in research and development. The information provided is based on available data for 2-Iodo-1-methyl-4-(trifluoromethyl)benzene and related compounds. A specific Safety Data Sheet (SDS) for the exact material being used must be obtained and meticulously followed. All handling, storage, and disposal must be conducted in accordance with institutional, local, state, and federal regulations.
Chemical Identification and Physical Properties
This compound is a halogenated aromatic hydrocarbon, a class of compounds widely utilized as intermediates in the synthesis of pharmaceuticals and agrochemicals. The trifluoromethyl group can impart unique properties to the final products, such as enhanced metabolic stability and lipophilicity.[1][2]
Table 1: Chemical Identification
| Identifier | Value |
| Chemical Name | This compound |
| Synonym(s) | 3-Iodo-4-methylbenzotrifluoride[3] |
| CAS Number | 13055-62-4[3][4] |
| Molecular Formula | C₈H₆F₃I[3][4] |
| Molecular Weight | 286.03 g/mol [3][4] |
| Purity | ≥98% (typical)[3] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | Data not available |
| Odor | Data not available |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Density | Data not available |
| Flash Point | Data not available |
| Solubility | Insoluble in water (presumed) |
| Storage Temperature | 2-8°C, sealed in a dry, dark place.[4] |
Hazard Identification and GHS Classification
This compound is classified as hazardous. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.
Table 3: GHS Hazard Classification
| Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[4] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[4] |
Signal Word: Warning
Hazard Pictograms:
Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)
Given the hazardous nature of this compound, stringent safety protocols must be followed at all times.
Engineering Controls
-
All work with this compound, including weighing and transferring, must be conducted in a properly functioning chemical fume hood.[5]
-
Ensure adequate ventilation to minimize inhalation of vapors.
-
An eyewash station and safety shower must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory for handling this and similar halogenated aromatic compounds.[5]
Table 4: Recommended Personal Protective Equipment
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[4][5] | Protects against splashes and vapors that can cause serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat or apron, and closed-toe shoes.[4][5] | Prevents skin contact, which can lead to irritation. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge should be used if ventilation is inadequate.[5] | Minimizes inhalation of vapors that can cause respiratory tract irritation. |
General Handling Protocol
-
Preparation: Before starting work, ensure the fume hood is operational and the work area is decontaminated and free of clutter.
-
Aliquoting: Carefully measure and transfer the required amount of the chemical using appropriate, clean glassware.
-
Reaction Setup: Conduct all experimental procedures within the fume hood, keeping the sash at the lowest practical height.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate all surfaces and equipment.
References
A Technical Guide to the Solubility of 2-Iodo-1-methyl-4-(trifluoromethyl)benzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Core Concepts: Predicting Solubility
2-Iodo-1-methyl-4-(trifluoromethyl)benzene (C₈H₆F₃I) possesses a molecular structure that strongly suggests favorable solubility in a wide range of organic solvents.[1] Its calculated octanol-water partition coefficient (LogP) of 3.61842 indicates a high degree of lipophilicity, meaning it will preferentially dissolve in nonpolar environments over aqueous solutions.[1] The presence of the trifluoromethyl group can further enhance solubility in certain organic solvents.[2] Generally, aryl halides are known to be soluble in common organic solvents.
Based on these characteristics, this compound is expected to exhibit good to excellent solubility in solvents such as ethers (e.g., diethyl ether, tetrahydrofuran), chlorinated hydrocarbons (e.g., dichloromethane, chloroform), aromatic hydrocarbons (e.g., toluene, benzene), and polar aprotic solvents (e.g., acetone, ethyl acetate, dimethylformamide, dimethyl sulfoxide). Its solubility in polar protic solvents like alcohols (e.g., methanol, ethanol) is likely to be moderate, while it is expected to be poorly soluble in highly polar solvents like water.
Quantitative Solubility Data
As precise, experimentally determined solubility values for this compound in a range of organic solvents are not publicly documented, the following table provides an estimated qualitative solubility profile. Researchers are strongly encouraged to determine quantitative data using the experimental protocols outlined in the subsequent section.
| Solvent Class | Solvent Name | Predicted Solubility |
| Aromatic Hydrocarbons | Toluene | High |
| Benzene | High | |
| Chlorinated Solvents | Dichloromethane | High |
| Chloroform | High | |
| Ethers | Diethyl Ether | High |
| Tetrahydrofuran (THF) | High | |
| Ketones | Acetone | High |
| Methyl Ethyl Ketone | High | |
| Esters | Ethyl Acetate | High |
| Amides | Dimethylformamide (DMF) | High |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | High |
| Alcohols | Methanol | Moderate |
| Ethanol | Moderate | |
| Alkanes | Hexane | Moderate to Low |
| Aqueous | Water | Very Low |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data, standardized experimental methods are essential. The following section details two common and reliable protocols: the Thermodynamic Shake-Flask Method and the Kinetic Solubility Assay.
Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound, representing the maximum concentration that can be achieved in a solution at a given temperature.[3][4][5]
Methodology:
-
Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed vial or flask.
-
Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[3][5][6]
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration. Filtration should be performed using a filter material that does not adsorb the compound.
-
Quantification: The concentration of the compound in the clear, saturated filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][7]
-
Calibration: A calibration curve is generated using standard solutions of the compound of known concentrations to ensure accurate quantification.
Kinetic Solubility Assay
Kinetic solubility is often measured in early drug discovery to assess the dissolution rate of a compound from a solid form or a concentrated stock solution into an aqueous or organic medium.[6][8][9] This protocol describes a common method starting from a DMSO stock solution.
Methodology:
-
Stock Solution Preparation: A concentrated stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).[10]
-
Serial Dilution: The DMSO stock solution is added to the desired organic solvent in a microplate format.
-
Incubation: The plate is incubated for a shorter period (e.g., 1-2 hours) at a controlled temperature with shaking.
-
Precipitation Detection: The formation of a precipitate is detected. This can be done visually or instrumentally using nephelometry (light scattering) or by measuring the turbidity.[8][9]
-
Quantification (Optional): Alternatively, after incubation, the samples can be filtered, and the concentration of the dissolved compound in the filtrate can be determined by UV-Vis spectroscopy or LC-MS.[8]
Role in Drug Development and Synthesis
The solubility of this compound is a critical parameter in its application as a synthetic intermediate. Good solubility in a range of organic solvents is advantageous for several reasons:
-
Reaction Homogeneity: Ensures that the compound is fully dissolved in the reaction medium, leading to more consistent and reproducible reaction kinetics and yields.
-
Ease of Handling: Facilitates straightforward preparation of reaction mixtures and subsequent purification steps such as extraction and chromatography.
-
Versatility in Reaction Conditions: Allows for a wider choice of solvents and reaction conditions, which is crucial for optimizing synthetic routes.
The trifluoromethyl group is a common motif in many pharmaceuticals and agrochemicals as it can enhance properties like metabolic stability and binding affinity.[11] The iodo-substituent provides a reactive handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental in the construction of complex molecular architectures.
Conclusion
While specific quantitative solubility data for this compound remains to be formally published, its chemical structure strongly indicates high solubility in a broad array of common organic solvents. This characteristic is paramount to its utility as a versatile intermediate in organic synthesis, particularly within the realms of drug discovery and agrochemical development. The experimental protocols provided in this guide offer robust methods for researchers to determine precise solubility values, enabling the optimization of synthetic processes and the reliable use of this important building block.
References
- 1. chemscene.com [chemscene.com]
- 2. chemimpex.com [chemimpex.com]
- 3. In-vitro Thermodynamic Solubility [protocols.io]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. evotec.com [evotec.com]
- 6. enamine.net [enamine.net]
- 7. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 11. Trifluoromethylation - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Use of 2-Iodo-1-methyl-4-(trifluoromethyl)benzene in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction joins an organohalide with an organoboron compound, typically a boronic acid or its ester. 2-Iodo-1-methyl-4-(trifluoromethyl)benzene is a valuable building block in this context. The presence of an iodine atom provides a highly reactive site for oxidative addition to the palladium catalyst, while the trifluoromethyl group can impart unique electronic properties and enhance the metabolic stability and bioavailability of the resulting biaryl products. These characteristics make it a particularly attractive reagent in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
This document provides detailed application notes and experimental protocols for the use of this compound in Suzuki coupling reactions, including a summary of reaction conditions and a step-by-step procedure for a typical transformation.
Data Presentation: Suzuki Coupling of this compound
The following table summarizes typical reaction conditions and yields for the Suzuki coupling of this compound with various arylboronic acids. The data presented is based on established protocols for structurally similar aryl iodides and provides a strong predictive model for successful coupling reactions.
| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 80 | 12 | ~90 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 80 | 12 | ~88 |
| 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (3) | Cs₂CO₃ | Dioxane/H₂O | 90 | 16 | ~85 |
| Thiophene-2-boronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | ~80-90 |
| Pyridine-4-boronic acid pinacol ester | Pd(PPh₃)₄ (5) | K₂CO₃ | THF/Toluene/H₂O | Reflux | 24 | ~70 |
Experimental Protocols
This section outlines a detailed methodology for a representative Suzuki coupling reaction between this compound and phenylboronic acid.
Materials:
-
This compound (1.0 mmol, 286 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Toluene (5 mL)
-
Deionized water (1 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed toluene and deionized water to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 12 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then with brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using hexanes as the eluent to afford the desired 2-methyl-5-(trifluoromethyl)-1,1'-biphenyl.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A typical experimental workflow for Suzuki coupling.
Application Notes and Protocols for the Heck Reaction of 2-Iodo-1-methyl-4-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Heck reaction of 2-Iodo-1-methyl-4-(trifluoromethyl)benzene. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that couples an unsaturated halide with an alkene.[1] The substrate, this compound, is an excellent candidate for this reaction due to the presence of an aryl iodide, which is highly reactive in the palladium catalytic cycle, and an electron-withdrawing trifluoromethyl group, which can facilitate the oxidative addition step. These protocols are designed to serve as a starting point for optimization in academic and industrial research settings.
General Reaction Scheme
The general scheme for the Heck reaction of this compound with a generic alkene is depicted below:
Figure 1: General Heck Reaction Scheme
Summary of Reaction Conditions
The following table summarizes various experimental conditions for the Heck reaction of this compound with representative alkenes such as styrene and n-butyl acrylate. These conditions are based on established methodologies for structurally similar aryl iodides.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF | 100 | 12 | High |
| 2 | n-Butyl Acrylate | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | K₂CO₃ (2) | DMA | 120 | 8 | High |
| 3 | Styrene | PdCl₂(PPh₃)₂ (3) | - | NaOAc (2.5) | NMP | 110 | 16 | Moderate to High |
| 4 | n-Butyl Acrylate | Pd(PPh₃)₄ (5) | - | DBU (1.5) | Acetonitrile | 80 | 24 | Moderate |
Table 1: Summary of Heck Reaction Conditions for this compound.
Experimental Workflow
The general workflow for setting up a Heck reaction is outlined in the following diagram. This process involves the careful assembly of reactants under an inert atmosphere to ensure the stability and activity of the palladium catalyst.
References
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Iodo-1-methyl-4-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 2-iodo-1-methyl-4-(trifluoromethyl)benzene. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of molecules. The protocols outlined below cover three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these transformations due to the high reactivity of the carbon-iodine bond towards oxidative addition to a palladium(0) catalyst. The electron-withdrawing nature of the trifluoromethyl group can also influence the reactivity of the aromatic ring. Careful selection of the palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity in these reactions.
Data Presentation: Summary of Reaction Conditions
The following tables summarize typical reaction conditions for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of this compound with various coupling partners. These conditions are based on established literature precedents for similar substrates and should serve as a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | >95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ (2) | Dioxane | 90 | 16 | 92 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | Toluene | 110 | 8 | 89 |
Table 2: Buchwald-Hartwig Amination of this compound with Amines
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 18 | 94 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 110 | 24 | 85 |
| 3 | Benzylamine | Pd(OAc)₂ (1.5) | RuPhos (3) | K₃PO₄ (2) | t-BuOH | 100 | 16 | 91 |
Table 3: Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | 4 | Et₃N (3) | THF | 65 | 6 | 96 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (1.5) | 3 | i-Pr₂NH (2.5) | Toluene | 80 | 8 | 90 |
| 3 | 1-Hexyne | Pd(PPh₃)₄ (3) | 5 | Piperidine (3) | DMF | 70 | 12 | 88 |
Experimental Protocols
General Considerations: All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. Solvents should be anhydrous and degassed prior to use. All reagents should be of high purity.
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol describes the synthesis of 2-methyl-5-(trifluoromethyl)-1,1'-biphenyl.
Materials:
-
This compound (1.0 mmol, 288 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Toluene (4 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes) to afford the desired product.
Protocol 2: Buchwald-Hartwig Amination with Morpholine
This protocol describes the synthesis of 4-(2-methyl-5-(trifluoromethyl)phenyl)morpholine.
Materials:
-
This compound (1.0 mmol, 288 mg)
-
Morpholine (1.2 mmol, 105 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18.3 mg)
-
XPhos (0.04 mmol, 19.1 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)
-
Toluene, anhydrous (5 mL)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a flame-dried Schlenk tube.
-
Add anhydrous toluene, followed by this compound and morpholine.
-
Seal the tube and heat the reaction mixture to 100 °C for 18 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient).
Protocol 3: Sonogashira Coupling with Phenylacetylene
This protocol describes the synthesis of 1-methyl-2-(phenylethynyl)-4-(trifluoromethyl)benzene.
Materials:
-
This compound (1.0 mmol, 288 mg)
-
Phenylacetylene (1.1 mmol, 121 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 14.0 mg)
-
Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)
-
Triethylamine (Et₃N) (3.0 mmol, 418 µL)
-
Tetrahydrofuran (THF), anhydrous (5 mL)
Procedure:
-
To a flame-dried Schlenk flask, add Pd(PPh₃)₂Cl₂ and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF and triethylamine via syringe.
-
Add this compound and phenylacetylene.
-
Heat the reaction mixture to 65 °C for 6 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes).
Visualizations
The following diagrams illustrate the general workflow and catalytic cycles for the described cross-coupling reactions.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Synthesis of Pharmaceutical Intermediates from 2-Iodo-1-methyl-4-(trifluoromethyl)benzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of pharmaceutical intermediates utilizing 2-Iodo-1-methyl-4-(trifluoromethyl)benzene as a key starting material. This versatile building block, also known by its synonym 3-Iodo-4-methylbenzotrifluoride, is particularly valuable in medicinal chemistry due to the presence of the trifluoromethyl group, which can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The iodo-substituent allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.
The following sections detail protocols for key synthetic transformations including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Mizoroki-Heck reactions. These methods are fundamental for the creation of carbon-carbon and carbon-nitrogen bonds, which are ubiquitous in pharmaceutical compounds.
Key Synthetic Pathways
The primary utility of this compound in pharmaceutical synthesis lies in its ability to undergo various palladium-catalyzed cross-coupling reactions. The general synthetic pathways are illustrated below.
Caption: Key cross-coupling reactions of this compound.
Suzuki-Miyaura Coupling
Experimental Protocol (Adapted)
| Reagent/Parameter | Condition |
| Starting Material | This compound |
| Coupling Partner | Arylboronic Acid (1.1 equiv.) |
| Catalyst | Pd(PPh₃)₄ (2.5 mol%) |
| Base | K₂CO₃ (2.0 equiv.) |
| Solvent | Toluene/Water (4:1) |
| Temperature | 80-100 °C |
| Reaction Time | 12-24 h |
| Typical Yield | 70-95% (estimated) |
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.025 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of toluene and water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is invaluable for the synthesis of arylalkynes, which are important intermediates in medicinal chemistry. A general procedure for the Sonogashira coupling of a substituted iodobenzene is provided below, which can be applied to this compound.[2]
Experimental Protocol
| Reagent/Parameter | Condition |
| Starting Material | This compound |
| Coupling Partner | Terminal Alkyne (1.2 equiv.) |
| Catalyst | Pd(PPh₃)₂Cl₂ (2 mol%) |
| Co-catalyst | CuI (4 mol%) |
| Base | Triethylamine (2.0 equiv.) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 50-70 °C |
| Reaction Time | 6-12 h |
| Typical Yield | 60-90% (estimated) |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).
-
Add anhydrous tetrahydrofuran (5 mL) and triethylamine (2.0 mmol) to the flask.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to 50-70 °C and monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of arylamines. This reaction is widely used in the pharmaceutical industry.[3] The protocol below is a general procedure that can be adapted for the amination of this compound with various primary and secondary amines.
Experimental Protocol
| Reagent/Parameter | Condition |
| Starting Material | This compound |
| Coupling Partner | Amine (1.2 equiv.) |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) |
| Ligand | Xantphos (2-4 mol%) |
| Base | Cs₂CO₃ (1.5 equiv.) |
| Solvent | Toluene or Dioxane |
| Temperature | 80-110 °C |
| Reaction Time | 12-24 h |
| Typical Yield | 65-95% (estimated) |
Procedure:
-
In an oven-dried Schlenk tube, combine this compound (1.0 mmol), the amine (1.2 mmol), and cesium carbonate (1.5 mmol).
-
Add the palladium precatalyst and ligand.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mizoroki-Heck Reaction
The Mizoroki-Heck reaction facilitates the formation of a C(sp²)-C(sp²) bond between an aryl halide and an alkene, leading to substituted alkenes. This reaction is a valuable tool for the synthesis of various pharmaceutical intermediates. A domino approach for the Heck coupling has been used to synthesize β-trifluoromethylstyrene derivatives from iodoarenes.[4] A general protocol for a Heck reaction is provided below.
Experimental Protocol
| Reagent/Parameter | Condition |
| Starting Material | This compound |
| Coupling Partner | Alkene (e.g., n-butyl acrylate) (1.5 equiv.) |
| Catalyst | Pd(OAc)₂ (2 mol%) |
| Base | Et₃N (2.0 equiv.) |
| Solvent | DMF or Acetonitrile |
| Temperature | 80-120 °C |
| Reaction Time | 12-24 h |
| Typical Yield | 50-85% (estimated) |
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol) and the palladium catalyst.
-
Evacuate and backfill with an inert gas.
-
Add the solvent, the alkene (1.5 mmol), and the base (2.0 mmol).
-
Heat the mixture to the desired temperature and stir until the reaction is complete as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Experimental Workflow Visualization
The general workflow for these palladium-catalyzed cross-coupling reactions follows a consistent sequence of steps.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
References
Application of 2-Iodo-1-methyl-4-(trifluoromethyl)benzene in Agrochemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodo-1-methyl-4-(trifluoromethyl)benzene is a versatile aromatic building block with significant potential in the synthesis of novel agrochemicals. The presence of the trifluoromethyl group, a common moiety in modern pesticides, can enhance the biological activity, metabolic stability, and lipophilicity of the final product. The iodo-substituent provides a reactive handle for a variety of powerful palladium- and copper-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. This document outlines potential applications of this compound in the synthesis of various classes of agrochemicals, including herbicides, fungicides, and insecticides, and provides detailed experimental protocols for these transformations.
Key Applications in Agrochemical Synthesis
The primary utility of this compound in agrochemical synthesis lies in its ability to participate in a range of carbon-carbon and carbon-heteroatom bond-forming reactions. These reactions allow for the introduction of diverse structural motifs commonly found in active agrochemical ingredients.
Potential Agrochemical Scaffolds:
-
Bipyridyl Herbicides: Introduction of a pyridine or other heteroaryl ring through Suzuki-Miyaura coupling to generate bipyridyl structures, a well-known class of herbicides.
-
Phenyl-alkynyl Fungicides: Formation of a carbon-carbon triple bond via Sonogashira coupling to synthesize phenyl-alkynyl derivatives, which are present in some fungicidal compounds.
-
N-Aryl Heterocyclic Herbicides and Fungicides: Creation of a carbon-nitrogen bond using the Buchwald-Hartwig amination to link the trifluoromethylphenyl moiety to various nitrogen-containing heterocycles, a common feature in many pesticides.
-
Diaryl Ether Herbicides: Synthesis of diaryl ethers through the Ullmann condensation, another important class of herbicides.
Data Presentation: Expected Yields in Cross-Coupling Reactions
The following table summarizes typical yields observed for various cross-coupling reactions with aryl iodides, providing an expected range for the synthesis of agrochemical intermediates from this compound.
| Cross-Coupling Reaction | Coupling Partner | Catalyst System | Typical Yield (%) |
| Suzuki-Miyaura Coupling | Heteroaryl Boronic Acid | Pd(OAc)₂ / SPhos | 70-95% |
| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | 75-98% |
| Buchwald-Hartwig Amination | N-Heterocycle | Pd₂(dba)₃ / Xantphos | 65-90% |
| Ullmann Condensation | Phenol | CuI / L-proline | 60-85% |
Experimental Protocols
Synthesis of a Bipyridyl Herbicide Precursor via Suzuki-Miyaura Coupling
This protocol describes the synthesis of 2-(pyridin-3-yl)-1-methyl-4-(trifluoromethyl)benzene, a potential precursor for bipyridyl herbicides.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling for bipyridyl synthesis.
Materials:
-
This compound (1.0 mmol, 286 mg)
-
Pyridine-3-boronic acid (1.2 mmol, 147 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Sphos (0.04 mmol, 16.4 mg)
-
Sodium carbonate (Na₂CO₃, 2.0 mmol, 212 mg)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a dry Schlenk flask, add this compound, pyridine-3-boronic acid, palladium(II) acetate, Sphos, and sodium carbonate.
-
Evacuate and backfill the flask with argon three times.
-
Add 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.
Synthesis of a Phenyl-alkynyl Fungicide Intermediate via Sonogashira Coupling
This protocol details the synthesis of 1-methyl-2-(phenylethynyl)-4-(trifluoromethyl)benzene, a potential intermediate for fungicides.
Reaction Scheme:
Caption: Sonogashira coupling for phenyl-alkynyl synthesis.
Materials:
-
This compound (1.0 mmol, 286 mg)
-
Phenylacetylene (1.2 mmol, 122 mg, 132 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 14 mg)
-
Copper(I) iodide (CuI, 0.04 mmol, 7.6 mg)
-
Triethylamine (Et₃N, 3.0 mmol, 303 mg, 416 µL)
-
Toluene (5 mL)
Procedure:
-
To a dry Schlenk flask, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Evacuate and backfill the flask with argon three times.
-
Add toluene, triethylamine, and phenylacetylene via syringe.
-
Stir the reaction mixture at 70 °C for 6 hours.
-
Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane) to yield the product.
Synthesis of an N-Aryl Heterocyclic Herbicide Precursor via Buchwald-Hartwig Amination
This protocol describes the synthesis of 1-(2-methyl-5-(trifluoromethyl)phenyl)-1H-pyrazole, a potential precursor for N-aryl heterocyclic herbicides.[1]
Reaction Scheme:
Caption: Buchwald-Hartwig amination for N-aryl heterocycle synthesis.
Materials:
-
This compound (1.0 mmol, 286 mg)
-
Pyrazole (1.2 mmol, 82 mg)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 9.2 mg)
-
Xantphos (0.03 mmol, 17.3 mg)
-
Cesium carbonate (Cs₂CO₃, 1.5 mmol, 488 mg)
-
Toluene (5 mL)
Procedure:
-
In a glovebox, add this compound, pyrazole, Pd₂(dba)₃, Xantphos, and cesium carbonate to a vial.
-
Add toluene and seal the vial.
-
Remove the vial from the glovebox and heat the reaction mixture at 110 °C for 24 hours.
-
Cool the reaction to room temperature, dilute with dichloromethane, and filter through celite.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the desired N-aryl pyrazole.
Synthesis of a Diaryl Ether Herbicide Intermediate via Ullmann Condensation
This protocol outlines the synthesis of 1-methyl-2-phenoxy-4-(trifluoromethyl)benzene, a potential intermediate for diaryl ether herbicides.[2]
Reaction Scheme:
Caption: Ullmann condensation for diaryl ether synthesis.
Materials:
-
This compound (1.0 mmol, 286 mg)
-
Phenol (1.2 mmol, 113 mg)
-
Copper(I) iodide (CuI, 0.1 mmol, 19 mg)
-
L-proline (0.2 mmol, 23 mg)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)
-
Dimethyl sulfoxide (DMSO, 2 mL)
Procedure:
-
To a round-bottom flask, add this compound, phenol, copper(I) iodide, L-proline, and potassium carbonate.
-
Add DMSO and heat the mixture to 120 °C for 24 hours under an argon atmosphere.
-
Cool the reaction mixture to room temperature and pour it into water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give the diaryl ether.
Logical Workflow for Agrochemical Synthesis
The following diagram illustrates a generalized workflow for the utilization of this compound in the synthesis of a hypothetical agrochemical.
Caption: General workflow for agrochemical synthesis.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of potential agrochemical candidates. The protocols provided herein, based on well-established and robust cross-coupling methodologies, offer a solid foundation for researchers to explore the synthesis of novel herbicides, fungicides, and insecticides. The strategic incorporation of the 2-methyl-4-(trifluoromethyl)phenyl moiety can lead to the discovery of new active ingredients with enhanced efficacy and desirable physicochemical properties. Further optimization of reaction conditions and exploration of a broader range of coupling partners will undoubtedly expand the utility of this promising building block in the field of agrochemical research and development.
References
"role of 2-Iodo-1-methyl-4-(trifluoromethyl)benzene as a building block in organic synthesis"
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
2-Iodo-1-methyl-4-(trifluoromethyl)benzene, also known as 3-iodo-4-methylbenzotrifluoride, is a key aromatic building block in organic synthesis. Its structure, featuring a reactive iodine atom and an electron-withdrawing trifluoromethyl group, makes it a valuable substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of complex organic molecules, with wide-ranging applications in the pharmaceutical and agrochemical industries, as well as in materials science. The trifluoromethyl moiety is particularly significant in drug design, as its incorporation can enhance metabolic stability, binding affinity, and lipophilicity of bioactive molecules.
This document provides detailed application notes and experimental protocols for the use of this compound in several cornerstone cross-coupling reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, the Buchwald-Hartwig amination, and the Heck reaction.
Application Note 1: Suzuki-Miyaura Coupling for the Synthesis of Biaryl Compounds
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron reagent and an organohalide. Utilizing this compound as the aryl halide partner allows for the synthesis of a diverse range of substituted biaryl compounds, which are common scaffolds in many pharmaceutical agents.
Quantitative Data for Suzuki-Miyaura Coupling:
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 95 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the synthesis of 4'-methoxy-2-methyl-5-(trifluoromethyl)-1,1'-biphenyl.
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Ethanol (EtOH)
-
Deionized water
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask, add this compound, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed 4:1:1 mixture of toluene, ethanol, and water to the flask.
-
Heat the reaction mixture to 80 °C and stir for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
Visualization of Suzuki-Miyaura Coupling Pathway:
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Application Note 2: Sonogashira Coupling for the Synthesis of Aryl Alkynes
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction is invaluable for the synthesis of substituted alkynes, which are important intermediates in the preparation of pharmaceuticals, agrochemicals, and organic materials.
Experimental Protocol: Sonogashira Coupling
This protocol describes a representative synthesis of 1-methyl-2-(phenylethynyl)-4-(trifluoromethyl)benzene.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous solvent (THF or DMF) and the base (TEA or DIPEA).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add phenylacetylene dropwise to the reaction mixture.
-
Heat the reaction to 50-70 °C and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and filter through a pad of celite, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel.
Visualization of Sonogashira Coupling Experimental Workflow:
Caption: General workflow for a Sonogashira coupling experiment.
Application Note 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1] This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines, providing access to substituted anilines that are important precursors in medicinal chemistry.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a representative procedure for the amination of this compound with morpholine.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or a similar bulky electron-rich phosphine ligand (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4 equiv)
-
Anhydrous toluene or dioxane
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, the phosphine ligand, and the base to a dry reaction vessel.
-
Add this compound and the anhydrous solvent.
-
Add morpholine to the mixture.
-
Seal the vessel and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualization of Buchwald-Hartwig Amination Logical Relationship:
Caption: Key components for a successful Buchwald-Hartwig amination.
Application Note 4: Heck Reaction for the Synthesis of Substituted Alkenes
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[2] This allows for the arylation of alkenes, and when using this compound, it provides a route to various substituted styrenes and other vinylated aromatics.
Experimental Protocol: Heck Reaction
This protocol outlines a representative Heck reaction between this compound and styrene.
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] or Triphenylphosphine [PPh₃] (0.04 equiv)
-
Triethylamine (TEA) or Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry reaction flask, add Pd(OAc)₂ and the phosphine ligand.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent, this compound, styrene, and the base.
-
Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Visualization of Heck Reaction Signaling Pathway:
Caption: Key steps in the catalytic cycle of the Heck reaction.
References
Application Notes and Protocols for Trifluoromethylation Reactions Involving 2-Iodo-1-methyl-4-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for trifluoromethylation reactions targeting the versatile building block, 2-Iodo-1-methyl-4-(trifluoromethyl)benzene. The introduction of a trifluoromethyl group is a key strategy in drug discovery, often enhancing metabolic stability, lipophilicity, and bioavailability of drug candidates.[1] While specific trifluoromethylation protocols for this compound are not extensively documented in the literature, this guide presents model protocols based on well-established copper- and palladium-catalyzed methods for structurally similar aryl iodides. These protocols serve as a robust starting point for researchers to develop specific applications.
Introduction to Trifluoromethylation of Aryl Iodides
Aryl iodides are common precursors for cross-coupling reactions due to the relatively weak carbon-iodine bond, which facilitates oxidative addition to transition metal catalysts. Trifluoromethylation of aryl iodides can be achieved through various methods, most notably using copper or palladium catalysts with a suitable trifluoromethyl source.
Key Trifluoromethylating Agents:
-
Nucleophilic Sources:
-
TMSCF₃ (Ruppert-Prakash Reagent): A widely used, stable, and relatively inexpensive source of the trifluoromethyl anion equivalent.[2]
-
Potassium (trifluoromethyl)trimethoxyborate: A crystalline, stable, and easy-to-handle trifluoromethylating agent.[3]
-
In situ generated CF₃Zn reagent: Prepared from trifluoromethyl iodide and zinc dust, offering a fluoride-free activation method.[4]
-
-
Electrophilic Sources (Togni and Umemoto Reagents): These hypervalent iodine compounds can deliver a "CF₃⁺" equivalent, although their reaction with aryl halides often proceeds via radical pathways.[5]
-
Radical Sources:
-
Langlois' Reagent (NaSO₂CF₃): A common source for generating trifluoromethyl radicals.[6]
-
This document will focus on protocols utilizing nucleophilic trifluoromethyl sources in copper- and palladium-catalyzed systems, as these are generally the most direct and well-established methods for the trifluoromethylation of aryl iodides.
Model Protocol 1: Copper-Catalyzed Trifluoromethylation
Copper-catalyzed methods offer a cost-effective and efficient means for the trifluoromethylation of aryl iodides.[7][8] The following is a model protocol adapted from established procedures for the trifluoromethylation of iodoarenes.[3][4]
Reaction Scheme:
where Ar = 2-methyl-5-(trifluoromethyl)phenyl
Experimental Protocol
Materials:
-
This compound (1.0 equiv)
-
Copper(I) iodide (CuI) (10 mol%)
-
1,10-Phenanthroline (20 mol%)
-
Potassium (trifluoromethyl)trimethoxyborate (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk tube or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 286 mg), potassium (trifluoromethyl)trimethoxyborate (2.0 mmol), copper(I) iodide (0.1 mmol, 19 mg), and 1,10-phenanthroline (0.2 mmol, 36 mg).
-
Add anhydrous DMF (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 80 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 1-methyl-2,4-bis(trifluoromethyl)benzene.
Quantitative Data for Model Copper-Catalyzed Trifluoromethylations of Aryl Iodides
The following table summarizes representative data for the copper-catalyzed trifluoromethylation of various aryl iodides. These examples can be used as a guide for optimizing the reaction with this compound.
| Entry | Aryl Iodide | CF₃ Source | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodobenzonitrile | CF₃Zn- (from CF₃I) | CuI (10) | - | DMPU | 50 | 24 | 85 | [4] |
| 2 | 4-Iodotoluene | K[CF₃B(OMe)₃] | CuI (10) | 1,10-Phen (20) | DMF | 80 | 18 | 92 | [3] |
| 3 | 1-Iodo-4-nitrobenzene | CF₃Zn- (from CF₃I) | CuI (2) | 1,10-Phen (2) | DMPU | 50 | 24 | 91 | [4] |
| 4 | Methyl 4-iodobenzoate | K[CF₃B(OMe)₃] | CuI (10) | 1,10-Phen (20) | DMF | 80 | 18 | 88 | [3] |
Model Protocol 2: Palladium-Catalyzed Trifluoromethylation
Palladium-catalyzed cross-coupling reactions are renowned for their broad substrate scope and functional group tolerance.[1][9] The following protocol is a model for the trifluoromethylation of this compound based on established methods for aryl halides.[9][10]
Reaction Scheme:
where Ar = 2-methyl-5-(trifluoromethyl)phenyl
Experimental Protocol
Materials:
-
This compound (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
tBuXPhos (10 mol%)
-
Potassium fluoride (KF) (2.0 equiv, spray-dried)
-
Trimethyl(trifluoromethyl)silane (TMSCF₃) (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Glovebox or Schlenk line technique
-
Sealed reaction tube
Procedure:
-
Inside a nitrogen-filled glovebox, add spray-dried potassium fluoride (2.0 mmol, 116 mg) to a dry reaction tube.
-
In a separate vial, dissolve Pd₂(dba)₃ (0.025 mmol, 23 mg) and tBuXPhos (0.1 mmol, 42 mg) in anhydrous 1,4-dioxane (2 mL).
-
Add the catalyst solution to the reaction tube containing KF.
-
Add this compound (1.0 mmol, 286 mg) to the reaction tube.
-
Add TMSCF₃ (2.0 mmol, 0.3 mL) to the reaction mixture.
-
Seal the reaction tube and heat at 120 °C for 12-24 hours.
-
Monitor the reaction progress by GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data for Model Palladium-Catalyzed Trifluoromethylations of Aryl Halides
The following table presents data from palladium-catalyzed trifluoromethylation reactions of various aryl halides, which can inform the optimization of the protocol for this compound.
| Entry | Aryl Halide | CF₃ Source | Catalyst (mol%) | Ligand (mol%) | Activator | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | TESCF₃ | [(allyl)PdCl]₂ (3) | BrettPhos (12) | KF | Dioxane | 120 | 18 | 85 | [9] |
| 2 | 4-Chloroanisole | TESCF₃ | [(allyl)PdCl]₂ (3) | BrettPhos (12) | KF | Dioxane | 120 | 18 | 91 | [9] |
| 3 | 1-Chloro-4-nitrobenzene | TESCF₃ | [(allyl)PdCl]₂ (3) | BrettPhos (12) | KF | Dioxane | 120 | 6 | 94 | [9] |
| 4 | Methyl 4-chlorobenzoate | TESCF₃ | [(allyl)PdCl]₂ (3) | BrettPhos (12) | KF | Dioxane | 140 | 18 | 82 | [9] |
Mechanistic Considerations and Visualizations
Understanding the reaction mechanisms is crucial for troubleshooting and optimization. Below are simplified catalytic cycles for the copper- and palladium-catalyzed trifluoromethylation of aryl iodides.
Caption: Simplified catalytic cycle for copper-catalyzed trifluoromethylation.
Caption: Generalized catalytic cycle for palladium-catalyzed trifluoromethylation.
General Experimental Workflow
A systematic approach is essential for the successful execution and optimization of these cross-coupling reactions.
Caption: General workflow for cross-coupling reactions.
Safety and Handling
-
Trifluoromethylating agents should be handled with care in a well-ventilated fume hood.
-
Inert atmosphere techniques are crucial for many of these reactions to prevent catalyst decomposition and side reactions.
-
Palladium and copper salts can be toxic and should be handled with appropriate personal protective equipment.
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
The provided application notes and model protocols offer a comprehensive starting point for researchers interested in the trifluoromethylation of this compound. While these protocols are based on reactions with similar substrates, optimization of reaction parameters such as catalyst, ligand, solvent, temperature, and reaction time may be necessary to achieve optimal yields for this specific substrate. The versatility of copper- and palladium-catalyzed cross-coupling reactions provides a powerful platform for the synthesis of novel trifluoromethylated compounds for applications in drug discovery and materials science.
References
- 1. The palladium-catalyzed trifluoromethylation of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Copper-catalyzed trifluoromethylation of aryl iodides with potassium (trifluoromethyl)trimethoxyborate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Cu-catalyzed trifluoromethylation of aryl iodides with trifluoromethylzinc reagent prepared in situ from trifluoromethyl iodide [beilstein-journals.org]
- 5. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 6. Trifluoromethyl arene synthesis by trifluoromethylation [organic-chemistry.org]
- 7. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]
- 8. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dspace.mit.edu [dspace.mit.edu]
Application Notes and Protocols: The Use of 2-Iodo-1-methyl-4-(trifluoromethyl)benzene in the Synthesis of Advanced Materials for Organic Electronics
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Iodo-1-methyl-4-(trifluoromethyl)benzene is a versatile synthetic building block with significant potential in the field of materials science, particularly in the development of advanced materials for organic electronics. Its unique structure, featuring a reactive iodine atom, a methyl group, and an electron-withdrawing trifluoromethyl group on a benzene ring, allows for its incorporation into a variety of organic molecules and polymers. The presence of the trifluoromethyl group can impart desirable properties such as enhanced thermal stability, improved solubility in organic solvents, and tailored electronic characteristics.
These application notes explore a key application of this compound as a precursor in the synthesis of phosphorescent iridium(III) complexes, which are critical components in high-efficiency Organic Light-Emitting Diodes (OLEDs). The protocols provided herein detail the synthesis of a novel cyclometalating ligand derived from this starting material and its subsequent coordination to an iridium center.
Key Application: Synthesis of Phosphorescent Iridium(III) Complexes for OLEDs
The trifluoromethyl group is a common substituent in the ligands of iridium(III) complexes used in OLEDs as it can blue-shift the emission wavelength and enhance the photoluminescent quantum yield. The following sections describe the synthesis of a novel phenylpyridine-based ligand, 2-(4-methyl-3-(trifluoromethyl)phenyl)pyridine , and its corresponding iridium(III) complex, fac-Tris[2-(4-methyl-3-(trifluoromethyl)phenyl)pyridinato-C²,N]iridium(III) .
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 13055-62-4 |
| Molecular Formula | C₈H₆F₃I |
| Molecular Weight | 286.03 g/mol |
| Appearance | Not specified, likely a liquid or low-melting solid |
| Purity | ≥98% (typical) |
Experimental Protocols
Protocol 1: Synthesis of 2-(4-methyl-3-(trifluoromethyl)phenyl)pyridine via Suzuki Coupling
This protocol details the palladium-catalyzed Suzuki coupling reaction between this compound and 2-pyridylboronic acid to yield the target phenylpyridine ligand.
Materials:
-
This compound (1.0 equiv)
-
2-Pyridylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Toluene (solvent)
-
Ethanol (solvent)
-
Water (solvent)
-
Ethyl acetate (for extraction)
-
Brine (for washing)
-
Anhydrous magnesium sulfate (MgSO₄) (for drying)
-
Silica gel (for column chromatography)
-
Hexane (for column chromatography)
Procedure:
-
To a round-bottom flask, add this compound, 2-pyridylboronic acid, and potassium carbonate.
-
Add a 4:1:1 mixture of toluene, ethanol, and water to the flask.
-
Degas the mixture by bubbling with argon or nitrogen for 20-30 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) to the reaction mixture under an inert atmosphere.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure 2-(4-methyl-3-(trifluoromethyl)phenyl)pyridine ligand.
Protocol 2: Synthesis of fac-Tris[2-(4-methyl-3-(trifluoromethyl)phenyl)pyridinato-C²,N]iridium(III)
This protocol describes the synthesis of the homoleptic iridium(III) complex from the synthesized ligand and an iridium precursor.
Materials:
-
2-(4-methyl-3-(trifluoromethyl)phenyl)pyridine (3.5 equiv)
-
Iridium(III) chloride hydrate (IrCl₃·xH₂O) (1.0 equiv)
-
2-Ethoxyethanol (solvent)
-
Water (solvent)
-
Silver trifluoromethanesulfonate (AgOTf) (optional, for removal of chloride ligands)
-
Dichloromethane (for extraction and chromatography)
-
Hexane (for chromatography and precipitation)
Procedure:
-
In a round-bottom flask, suspend 2-(4-methyl-3-(trifluoromethyl)phenyl)pyridine and iridium(III) chloride hydrate in a 3:1 mixture of 2-ethoxyethanol and water.
-
Degas the mixture with argon or nitrogen for 30 minutes.
-
Heat the mixture to reflux (approximately 120-130 °C) under an inert atmosphere for 24-48 hours. The reaction progress can be monitored by TLC.
-
Cool the reaction to room temperature. A precipitate of the iridium complex may form.
-
Add water to the reaction mixture to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with water and then a small amount of cold ethanol or hexane.
-
For purification, the crude product can be dissolved in dichloromethane and purified by column chromatography on silica gel using a dichloromethane/hexane solvent system.
-
The purified complex is obtained by removing the solvent under reduced pressure. Further purification can be achieved by recrystallization or sublimation.
Visualizations
Caption: Experimental workflow for the synthesis of the phenylpyridine ligand and its iridium(III) complex.
Caption: Simplified schematic of an OLED device structure and operation.
Caption: Logical progression from starting material to final application.
Troubleshooting & Optimization
"common side reactions in Buchwald-Hartwig amination of 2-Iodo-1-methyl-4-(trifluoromethyl)benzene"
Welcome to the technical support center for the Buchwald-Hartwig amination. This guide provides troubleshooting advice and frequently asked questions specifically for the reaction involving 2-Iodo-1-methyl-4-(trifluoromethyl)benzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using this compound in a Buchwald-Hartwig amination?
A1: The most frequently encountered side reactions include hydrodehalogenation of the starting material to form 1-methyl-4-(trifluoromethyl)benzene, and formation of phosphine oxides from the phosphine ligand. Other potential side reactions are homocoupling of the aryl iodide and β-hydride elimination if the amine partner is susceptible.
Q2: Why is hydrodehalogenation a significant problem with this specific substrate?
A2: Hydrodehalogenation, the replacement of the iodine atom with a hydrogen atom, can be a competitive side reaction in palladium-catalyzed couplings.[1] This can be exacerbated by factors such as the presence of moisture or other protic sources, the choice of base and solvent, and the stability of the palladium-hydride intermediates that can form during the catalytic cycle.[2][3]
Q3: My reaction is sluggish or stalls. What could be the cause when using an aryl iodide like this compound?
A3: While aryl iodides are typically reactive, the iodide anion generated during the reaction can sometimes act as a catalyst inhibitor by forming unreactive palladium-iodide dimer complexes.[4][5][6] This can slow down or stall the catalytic cycle. The choice of ligand is crucial to mitigate this effect.[5]
Q4: I am observing a significant amount of what appears to be oxidized phosphine ligand in my crude reaction mixture. Why does this happen?
A4: The formation of phosphine oxides can occur through several pathways, including reaction with trace oxygen or water, or through palladium-catalyzed C-P bond formation followed by oxidation.[7][8][9][10][11] While sometimes used as stabilizing ligands, their formation from the primary ligand represents a loss of the active ligand from the catalytic cycle.[9]
Q5: Can the choice of base influence the formation of side products?
A5: Absolutely. The base plays a critical role in the deprotonation of the amine. Strong bases like sodium tert-butoxide are common, but if your substrate is sensitive, weaker bases like cesium carbonate or potassium phosphate might be necessary, though they may require higher temperatures.[5][12] The choice of base can also influence the rate of side reactions like hydrodehalogenation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Desired Product | 1. Catalyst deactivation. 2. Inhibition by iodide anion.[6] 3. Suboptimal ligand choice for the sterically hindered and electron-deficient substrate. 4. Inactive catalyst or reagents (e.g., moisture, oxygen). | 1. Use a pre-formed palladium catalyst to ensure the active Pd(0) species is generated.[13] 2. Screen a variety of bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands).[5][14] 3. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere (Argon or Nitrogen).[15] |
| Significant Hydrodehalogenation Product Observed | 1. Presence of water or other protic impurities. 2. Formation of palladium-hydride species that lead to reductive elimination of the arene.[1] 3. Suboptimal choice of base or solvent. | 1. Use rigorously dried solvents and reagents. 2. Consider using a bimetallic palladium-copper (Pd-Cu) nanocatalyst system which has been shown to suppress hydrodehalogenation.[2][3] 3. Screen different bases; sometimes a weaker base can minimize this side reaction. |
| Formation of Phosphine Oxide | 1. Presence of trace oxygen in the reaction setup. 2. Reaction with water at elevated temperatures. 3. Palladium-catalyzed C-P bond formation.[7][11] | 1. Thoroughly degas the solvent and ensure a good inert atmosphere is maintained throughout the reaction. 2. Use anhydrous conditions. 3. Consider using a more robust ligand that is less prone to oxidation. |
| Reaction Stalls Before Completion | 1. Catalyst inhibition by the iodide anion forming inactive dimers.[4][6] 2. Insufficient amount of catalyst or ligand. 3. The chosen ligand may not be suitable for this specific transformation. | 1. The use of bidentate phosphine ligands like BINAP or DPPF can sometimes prevent the formation of palladium iodide dimers.[1] 2. Increase catalyst and/or ligand loading. 3. Screen alternative ligands known to be effective for challenging substrates. |
Generalized Experimental Protocol
This protocol serves as a starting point and may require optimization for different amine coupling partners.
Materials:
-
This compound
-
Amine (1.1 - 1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., a biarylphosphine ligand, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.2-1.5 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
Preparation: In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk tube equipped with a magnetic stir bar.[15]
-
Addition of Reagents: Add this compound and the amine to the Schlenk tube.[15]
-
Addition of Solvent: Add the anhydrous, degassed solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the aryl iodide.[15]
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[15]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.[15]
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.[15]
Visualizations
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: The hydrodehalogenation side reaction pathway.
Caption: A troubleshooting flowchart for low yield issues.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 3. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Phosphine oxide synthesis by substitution or addition [organic-chemistry.org]
- 8. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 9. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
"improving yields for Sonogashira coupling with 2-Iodo-1-methyl-4-(trifluoromethyl)benzene"
Topic: Improving Yields for Sonogashira Coupling with 2-Iodo-1-methyl-4-(trifluoromethyl)benzene
This guide provides troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to assist researchers, scientists, and drug development professionals in successfully employing this compound in Sonogashira cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my Sonogashira reaction with this compound giving low yields?
A1: Low yields with this substrate are often attributed to two main factors:
-
Steric Hindrance: The methyl group at the ortho position to the iodide creates steric bulk. This can impede the oxidative addition step, which is often the rate-limiting step in the palladium catalytic cycle, making it difficult for the palladium catalyst to access the carbon-iodine bond.[1]
-
Catalyst Deactivation: The substrate's characteristics and reaction conditions can lead to catalyst decomposition, often observed as the formation of palladium black.[2] This reduces the amount of active catalyst available to complete the reaction.
Q2: What is the optimal catalyst and ligand system for this sterically hindered substrate?
A2: For sterically demanding substrates like this compound, standard catalysts like Pd(PPh₃)₄ may be inefficient.[2] It is highly recommended to use catalyst systems with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[1] These ligands promote the formation of a more reactive, monoligated Pd(0) species, which is more effective at undergoing oxidative addition with hindered halides.[1][3] Air-stable pre-catalysts that generate this active species in situ are particularly effective.[1]
Q3: I'm observing significant alkyne homocoupling (Glaser coupling). How can I prevent this?
A3: Alkyne homocoupling is a common side reaction, especially in copper-catalyzed Sonogashira reactions.[1][4] It occurs when the copper acetylide intermediate reacts with itself. To minimize this:
-
Switch to a Copper-Free Protocol: This is the most effective method to eliminate Glaser coupling.[1][5]
-
Reduce Copper(I) Loading: If using a copper co-catalyst, minimize its concentration.
-
Ensure an Inert Atmosphere: Oxygen promotes homocoupling.[6] Ensure your solvent is thoroughly degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen).[7]
Q4: What is the best choice of base and solvent for this reaction?
A4: The choice of base and solvent is critical and substrate-dependent.
-
Base: The base neutralizes the hydrogen halide byproduct and facilitates the formation of the copper acetylide.[8] Amine bases like triethylamine (TEA) or diisopropylamine (DIPA) are common and can often be used as the solvent or co-solvent.[5] For some systems, inorganic bases like K₃PO₄ or Cs₂CO₃ may be effective.[8][9]
-
Solvent: The solvent must dissolve all reaction components.[10] While amines can act as solvents, other common choices include THF, DMF, dioxane, or toluene.[10][11] However, be aware that strongly coordinating solvents like DMF can sometimes promote catalyst decomposition.[2][10] The optimal choice often requires screening.
Troubleshooting Guide
This section addresses common problems encountered during the Sonogashira coupling of this compound.
Problem 1: No Reaction or Very Low Conversion
| Potential Cause | Recommended Solution |
| Inactive Catalyst | The Pd(0) active species is not forming or has decomposed. Use a fresh source of palladium catalyst or switch to a more robust, air-stable precatalyst.[1] Ensure phosphine ligands have not oxidized.[7] |
| Insufficient Reaction Temperature | The energy barrier for oxidative addition with a hindered substrate is high. Gradually increase the reaction temperature. For aryl bromides, temperatures around 100°C may be needed.[11] While your aryl iodide is more reactive, heating may still be necessary. |
| Poor Reagent Quality | Impurities in starting materials or solvents can poison the catalyst.[7] Use pure, dry, and properly degassed solvents and ensure the amine base is fresh.[7] |
| Incorrect Catalyst/Ligand Choice | The ligand is not suitable for the hindered substrate. Switch to a bulky, electron-rich phosphine ligand (e.g., XPhos, P(t-Bu)₃) or an NHC ligand.[1][2][4] |
Problem 2: Significant Formation of Alkyne Homocoupling Product
| Potential Cause | Recommended Solution |
| Presence of Oxygen | Oxygen promotes the oxidative dimerization of the copper acetylide (Glaser coupling).[6] Ensure all solvents are rigorously degassed (e.g., three freeze-pump-thaw cycles or sparging with argon for 30+ minutes) and the reaction is kept under a strict inert atmosphere.[7] |
| High Copper(I) Concentration | Excess Cu(I) co-catalyst can accelerate the rate of homocoupling. Reduce the loading of the Cu(I) co-catalyst or eliminate it entirely. |
| Slow Cross-Coupling | If the desired cross-coupling is slow due to steric hindrance, the competing homocoupling can dominate.[1] Address the slow cross-coupling using the solutions in Problem 1 . |
| Inherent Alkyne Reactivity | Some terminal alkynes are particularly prone to homocoupling. The most effective solution is to switch to a copper-free Sonogashira protocol.[1][5] |
Problem 3: Reaction Mixture Turns Black (Palladium Black Formation)
| Potential Cause | Recommended Solution |
| Catalyst Decomposition | The active Pd(0) species has aggregated and precipitated. This can be caused by high temperatures, impurities, or an inappropriate solvent.[2] |
| Inadequate Ligand Protection | The ligand may not be effectively stabilizing the palladium center, or it may be degrading. Switch to a more robust, bulky ligand that better protects the metal center.[2] |
| Solvent Effects | Strongly coordinating solvents like DMF or THF can sometimes promote the formation of palladium black.[2][12] Consider switching to a less coordinating solvent like toluene or dioxane.[11] |
Optimizing Reaction Parameters
The following tables summarize key parameters that can be adjusted to optimize the reaction yield for hindered substrates.
Table 1: Catalyst & Ligand Selection
| Catalyst/Ligand System | Characteristics | Suitability for Hindered Substrates |
| Pd(PPh₃)₂Cl₂ / PPh₃ | "Classical" system. | Often inefficient due to the smaller size of PPh₃, leading to slow oxidative addition.[2] |
| Pd₂(dba)₃ / XPhos | Bulky, electron-rich phosphine ligand. | Highly Recommended. Promotes formation of a highly reactive monoligated Pd(0) species, accelerating oxidative addition.[2] |
| (AllylPdCl)₂ / P(t-Bu)₃ | Forms a very active Pd(0) catalyst in situ. | Highly Recommended. Effective for copper-free couplings of aryl bromides at room temperature, suggesting high reactivity for aryl iodides.[4] |
| Pd-NHC Complexes | N-Heterocyclic Carbene ligands. | Excellent Alternative. Known for high stability and activity, making them suitable for challenging couplings.[1][5] |
Table 2: Base & Solvent Selection
| Base | Solvent | Temperature | Comments |
| Triethylamine (Et₃N) | Et₃N, THF, Toluene | RT to 80 °C | A very common combination. Using Et₃N as both base and solvent can be effective.[12] |
| Diisopropylamine (DIPA) | DIPA, Toluene | RT to 80 °C | Often used for Sonogashira reactions. |
| Cs₂CO₃ / K₃PO₄ | DMF, Dioxane | 50 to 110 °C | Inorganic bases are effective, particularly in copper-free systems.[9] May require higher temperatures.[13] |
| TBAF | Solvent-free | 80 °C | Tetrabutylammonium fluoride can be used as a base in copper- and solvent-free conditions.[14] |
Visual Guides and Workflows
Troubleshooting Workflow for Low-Yielding Reactions
Caption: A decision tree for troubleshooting low yields in the Sonogashira coupling.
Simplified Sonogashira Catalytic Cycle
Caption: The catalytic cycle for copper-catalyzed and copper-free Sonogashira reactions.
Detailed Experimental Protocols
Important: All procedures must be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous, degassed solvents.
Protocol 1: Copper-Free Sonogashira Coupling (Recommended)
This protocol is adapted for hindered substrates and minimizes the risk of alkyne homocoupling.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd-XPhos-G3, 2 mol%), and the bulky phosphine ligand (e.g., XPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times.
-
Reagent Addition: Through a septum, add anhydrous, degassed solvent (e.g., Dioxane or Toluene, ~0.1 M concentration) via syringe. Add the terminal alkyne (1.2 equiv.) followed by the base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Reaction: Stir the mixture at the desired temperature (start with 60-80 °C, may require up to 100 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Standard Copper(I)-Cocatalyzed Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).[7]
-
Inert Atmosphere: Evacuate and backfill the flask with inert gas three times.
-
Reagent Addition: Add degassed solvent (e.g., a 2:1 mixture of THF/Triethylamine) via syringe. Stir for 5 minutes. Add the terminal alkyne (1.2 equiv.).
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 40-60 °C) as needed. Monitor reaction progress by TLC or LC-MS.
-
Workup and Purification: Follow steps 5-7 from Protocol 1. Be mindful of potential homocoupling byproducts during purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. depts.washington.edu [depts.washington.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 10. books.lucp.net [books.lucp.net]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
Technical Support Center: Catalyst Selection for Cross-Coupling of 2-Iodo-1-methyl-4-(trifluoromethyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cross-coupling of 2-Iodo-1-methyl-4-(trifluoromethyl)benzene. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its reactivity in cross-coupling reactions?
This compound possesses two key features that dictate its reactivity:
-
Carbon-Iodine Bond: The C-I bond is the most reactive among halogens in palladium-catalyzed cross-coupling reactions, facilitating oxidative addition to the palladium catalyst.
-
Electron-Withdrawing Trifluoromethyl Group: The -CF₃ group at the para position makes the aryl ring electron-deficient. This generally increases the rate of oxidative addition, making the substrate more reactive than electron-rich or neutral aryl iodides.
Q2: Which cross-coupling reactions are most suitable for functionalizing this compound?
The high reactivity of the C-I bond and the electron-deficient nature of the aromatic ring make this substrate suitable for a variety of cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
-
Heck Coupling: For the formation of C-C bonds with alkenes.[1]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.[2][3][4]
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
-
Stille Coupling: For the formation of C-C bonds with organostannanes.
Q3: How do I choose the right palladium catalyst and ligand for my reaction?
The choice of catalyst and ligand is crucial for a successful cross-coupling reaction. Here are some general guidelines:
-
For Suzuki-Miyaura Coupling: A common and effective catalyst is Pd(PPh₃)₄. For more challenging couplings, catalyst systems with bulky, electron-rich phosphine ligands like SPhos or XPhos, often used with a Pd(OAc)₂ or Pd₂(dba)₃ precursor, can be beneficial.
-
For Heck Coupling: Pd(OAc)₂ with phosphine ligands such as PPh₃ or P(o-tol)₃ is a standard choice. For less reactive alkenes, more specialized ligands may be required.
-
For Buchwald-Hartwig Amination: This reaction often requires more specialized, bulky, and electron-rich phosphine ligands. Generations of "Buchwald ligands" (e.g., XPhos, SPhos) in combination with palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are highly effective.[5] Pre-formed palladium precatalysts incorporating these ligands are also commercially available and offer high reactivity.[3]
Q4: What are the typical bases and solvents used for these reactions?
-
Bases: The choice of base is critical and depends on the specific coupling reaction and the sensitivity of the substrates.
-
Suzuki-Miyaura: Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used, often in aqueous solutions.
-
Heck: Organic bases such as Et₃N or other tertiary amines are typical.
-
Buchwald-Hartwig: Strong, non-nucleophilic bases like NaOt-Bu, KOt-Bu, or LiHMDS are often required.
-
-
Solvents: Anhydrous, degassed solvents are crucial to prevent catalyst deactivation. Common choices include:
-
Suzuki-Miyaura: Toluene, dioxane, or DME, often with a small amount of water to dissolve the inorganic base.
-
Heck: DMF, NMP, or DMAc.
-
Buchwald-Hartwig: Toluene, dioxane, or THF.
-
Troubleshooting Guide
Q1: My reaction is not proceeding to completion, and I am recovering starting material. What should I do?
-
Check Catalyst Activity: Ensure your palladium source and ligand are not degraded. If using a Pd(0) catalyst like Pd(PPh₃)₄, be aware that it can be sensitive to air and moisture. Consider using a fresh batch or a more stable precatalyst.
-
Increase Temperature: Many cross-coupling reactions require elevated temperatures (80-120 °C) to proceed at a reasonable rate.
-
Optimize the Base: The base may not be strong enough or may have poor solubility. For Suzuki reactions, ensure adequate mixing of the aqueous and organic phases. For Buchwald-Hartwig aminations, a stronger base might be necessary.
-
Degas Solvents Thoroughly: Oxygen can oxidize the active Pd(0) catalyst. Ensure your solvents are thoroughly degassed by sparging with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.
Q2: I am observing significant formation of homocoupled byproducts. How can I minimize this?
-
Use High-Purity Reagents: Impurities in your starting materials or coupling partners can sometimes lead to side reactions.
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of your coupling partner. A large excess can sometimes promote homocoupling.
-
Optimize Reaction Temperature: Lowering the reaction temperature may reduce the rate of homocoupling.
-
Choose a Different Ligand: The ligand can influence the relative rates of the desired cross-coupling and undesired side reactions.
Q3: The reaction mixture has turned black, and I am getting a low yield. What does this indicate?
A black precipitate often indicates the formation of palladium black (aggregated palladium nanoparticles), which is generally catalytically inactive. This can be caused by:
-
Ligand Degradation or Dissociation: The ligand may not be robust enough for the reaction conditions, leading to the formation of unprotected palladium species that aggregate. Consider a more sterically hindered or electron-rich ligand.
-
High Temperatures: Excessively high temperatures can accelerate catalyst decomposition.
-
Presence of Oxygen: As mentioned, oxygen can lead to catalyst deactivation.
Q4: My product appears to be contaminated with tin or boron compounds. How can I purify it?
-
Aqueous Workup: For boron-containing byproducts from Suzuki reactions, an aqueous wash with a mild base (e.g., NaHCO₃ solution) can help remove boronic acids.
-
Fluoride Treatment: For tin-containing byproducts from Stille reactions, a wash with a fluoride source (e.g., aqueous KF solution) can help remove organotin species.
-
Chromatography: Flash column chromatography on silica gel is often effective for removing these polar byproducts.
Data Presentation
Note: Specific experimental data for the cross-coupling of this compound is limited in the published literature. The following tables provide representative conditions based on analogous electron-deficient aryl iodides. These should be considered as starting points for optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Electron-Deficient Aryl Iodides
| Coupling Partner | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O | 80 | 12 | ~90 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | - | K₃PO₄ (3) | Dioxane/H₂O | 100 | 16 | ~85-95 |
| 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | Toluene | 110 | 12 | ~80-90 |
Table 2: Representative Conditions for Heck Coupling of Electron-Deficient Aryl Iodides
| Alkene Partner | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| n-Butyl acrylate | Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N (2) | DMF | 100 | 16 | ~85-95 |
| Styrene | PdCl₂(PPh₃)₂ (2) | - | NaOAc (2) | NMP | 120 | 24 | ~75-85 |
| Cyclohexene | Pd₂(dba)₃ (1.5) | P(o-tol)₃ (3) | K₂CO₃ (2.5) | Dioxane | 100 | 18 | ~70-80 |
Table 3: Representative Conditions for Buchwald-Hartwig Amination of Electron-Deficient Aryl Iodides
| Amine Partner | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Morpholine | Pd(OAc)₂ (2) | XPhos (4) | NaOt-Bu (1.5) | Toluene | 100 | 12 | ~90-98 |
| Aniline | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ (2) | Dioxane | 110 | 18 | ~85-95 |
| Benzylamine | Pd(OAc)₂ (2) | BrettPhos (4) | LiHMDS (1.5) | THF | 80 | 24 | ~80-90 |
Experimental Protocols
Disclaimer: These are general protocols adapted for this compound based on standard procedures for similar substrates. All reactions should be performed under an inert atmosphere (argon or nitrogen) using anhydrous solvents.
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and K₂CO₃ (2.0 mmol, 2.0 equiv.).
-
Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 80 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Heck Coupling with n-Butyl Acrylate
-
To a flame-dried Schlenk flask, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and PPh₃ (0.02 mmol, 2 mol%).
-
Evacuate and backfill the flask with argon.
-
Add degassed DMF (5 mL), this compound (1.0 mmol, 1.0 equiv.), n-butyl acrylate (1.5 mmol, 1.5 equiv.), and Et₃N (2.0 mmol, 2.0 equiv.) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether (25 mL).
-
Wash the organic layer with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination with Morpholine
-
In a glovebox, add Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and NaOt-Bu (1.5 mmol, 1.5 equiv.) to an oven-dried Schlenk tube.
-
Add degassed toluene (5 mL).
-
Add this compound (1.0 mmol, 1.0 equiv.) followed by morpholine (1.2 mmol, 1.2 equiv.).
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl solution.
-
Dilute with ethyl acetate (20 mL) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for a cross-coupling reaction.
References
- 1. Heck Reaction [organic-chemistry.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Buchwald Catalysts & Ligands [sigmaaldrich.com]
Technical Support Center: Purification of 2-Iodo-1-methyl-4-(trifluoromethyl)benzene Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products derived from 2-Iodo-1-methyl-4-(trifluoromethyl)benzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when using this compound in cross-coupling reactions?
A1: Common impurities largely depend on the specific reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). However, general impurities to be aware of include:
-
Unreacted Starting Material: Residual this compound.
-
Homocoupling Products: Dimerization of the starting material or the coupling partner. For instance, in Suzuki coupling, this would be the formation of 3,3'-dimethyl-6,6'-bis(trifluoromethyl)biphenyl.
-
Protodeboronation Products (Suzuki Coupling): The boronic acid or ester coupling partner can be replaced by a hydrogen atom, leading to an undesired side product.
-
Catalyst Residues: Residual palladium or copper catalysts, which may require specific removal techniques.
-
Ligand-Related Impurities: Oxidized or unreacted phosphine ligands.
Q2: How do I choose an appropriate purification method for my product?
A2: The choice of purification method depends on the physical state of your product and the nature of the impurities.
-
For solid products: Recrystallization is often a good first choice if a suitable solvent can be found. If impurities are still present, column chromatography may be necessary.
-
For liquid or oily products: Distillation (if the product is thermally stable and has a distinct boiling point from impurities) or column chromatography are the primary methods.
Q3: What are some recommended starting solvent systems for column chromatography of these derivatives?
A3: For fluorinated aromatic compounds, a good starting point for normal-phase column chromatography is a non-polar solvent system with a small amount of a more polar modifier. Common systems include:
-
Hexanes/Ethyl Acetate
-
Cyclohexane/Ethyl Acetate
-
Hexanes/Dichloromethane
The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis.[1] Fluorinated phases can also be used in reversed-phase chromatography and may offer different selectivity compared to traditional C18 columns.[1]
Q4: Are there any special considerations for handling and storing purified products derived from this compound?
A4: Due to the presence of the trifluoromethyl group, these compounds are generally stable. However, like many organic compounds, they should be stored in a cool, dry, and dark place to prevent potential degradation over time. If the product is an amine, it may be susceptible to oxidation and should be stored under an inert atmosphere (e.g., argon or nitrogen).
Troubleshooting Guides
Issue 1: Difficulty in Removing Unreacted this compound
| Symptom | Possible Cause | Suggested Solution |
| A spot corresponding to the starting material is visible on TLC after the reaction and workup. | Incomplete reaction. | Optimize reaction conditions (e.g., increase temperature, reaction time, or catalyst loading). |
| Starting material co-elutes with the product during column chromatography. | The polarity of the starting material and product are very similar. | 1. Adjust the solvent system for column chromatography. A less polar system might provide better separation. 2. If the product is a solid, attempt recrystallization. The starting material, being a liquid at room temperature, will likely remain in the mother liquor. |
Issue 2: Presence of Homocoupling Byproducts
| Symptom | Possible Cause | Suggested Solution |
| Mass spectrometry or NMR indicates the presence of a dimer of the starting material or the coupling partner. | 1. Presence of oxygen in the reaction.[2] 2. Use of a Pd(II) precatalyst which can promote homocoupling.[1] 3. In Sonogashira coupling, the presence of oxygen and a copper co-catalyst can lead to Glaser coupling (alkyne homocoupling).[2][3] | 1. Ensure the reaction is performed under strictly anaerobic conditions by thoroughly degassing solvents and using an inert atmosphere (argon or nitrogen).[2][3] 2. Consider using a Pd(0) catalyst source directly (e.g., Pd(PPh₃)₄).[1] 3. For Sonogashira coupling, consider copper-free conditions.[2][3] 4. For purification, meticulous column chromatography with a shallow solvent gradient is often required to separate the desired product from the homocoupled byproduct.[1] Recrystallization can also be effective if the solubilities of the product and byproduct are sufficiently different.[1] |
Issue 3: Product is an Oil and Fails to Crystallize
| Symptom | Possible Cause | Suggested Solution |
| The purified product is obtained as an oil and does not solidify upon standing or cooling. | 1. Presence of residual solvent or other impurities inhibiting crystallization. 2. The product may be intrinsically an oil at room temperature. | 1. Ensure all solvent has been removed under high vacuum. 2. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. 3. If the product remains an oil, purification by column chromatography is the most suitable method.[1] |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a slightly more polar solvent (e.g., dichloromethane) and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity by adding the more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which the product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Common choices for fluorinated compounds include ethanol, isopropanol, hexanes, or mixtures like hexanes/ethyl acetate.[4]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude product to achieve complete dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
Table 1: Common Solvents for Recrystallization of Aromatic Trifluoromethyl Compounds
| Solvent/Solvent System | Polarity | Comments |
| Hexanes | Non-polar | Good for less polar compounds; often used in a solvent pair. |
| Ethanol | Polar Protic | A versatile solvent for a range of polarities. |
| Isopropanol | Polar Protic | Similar to ethanol, can be a good alternative. |
| Toluene | Non-polar Aromatic | Can be effective for aromatic compounds. |
| Hexanes/Ethyl Acetate | Variable | A common solvent pair allowing for fine-tuning of polarity. |
| Dichloromethane/Hexanes | Variable | Another useful solvent pair for adjusting polarity. |
Table 2: Troubleshooting Summary for Purification
| Problem | Potential Cause | Key Purification Strategy |
| Persistent Starting Material | Incomplete Reaction / Similar Polarity | Optimize reaction; Use less polar eluent in chromatography; Recrystallize if product is solid. |
| Homocoupling Products | Reaction Conditions (O₂, Catalyst) | Optimize reaction; Meticulous chromatography with shallow gradient; Recrystallization. |
| Oily Product | Impurities / Intrinsic Property | High vacuum to remove solvent; Induce crystallization; Column chromatography. |
| Catalyst Residues | Incomplete Removal | Filter through a pad of Celite®; Use of metal scavengers for homogeneous catalysts.[1] |
Visualizations
References
"effect of base and solvent on 2-Iodo-1-methyl-4-(trifluoromethyl)benzene reactivity"
This guide provides troubleshooting advice and frequently asked questions regarding the use of 2-Iodo-1-methyl-4-(trifluoromethyl)benzene in common cross-coupling reactions. The reactivity of this substrate is governed by the strong electron-withdrawing nature of the trifluoromethyl group and the high reactivity of the Carbon-Iodine bond in oxidative addition steps.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions?
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions typically follows the trend of decreasing carbon-halogen bond strength: Ar-I > Ar-Br > Ar-Cl > Ar-F.[1] This is primarily due to the ease of the oxidative addition step to the palladium(0) catalyst.[1] Therefore, this compound is expected to be a highly reactive coupling partner.
Q2: How does the trifluoromethyl (-CF₃) group on the benzene ring affect reactivity?
The -CF₃ group is a strong electron-withdrawing group. This generally increases the rate of oxidative addition to the palladium catalyst, further enhancing the reactivity of the C-I bond. For Suzuki-Miyaura reactions, this can lead to excellent regioselectivity when other, less reactive halogens are present on the ring.[2]
Q3: What is the primary role of the base in palladium-catalyzed cross-coupling reactions?
The role of the base is multifaceted and crucial for the catalytic cycle. Its specific function can vary depending on the reaction:
-
Suzuki-Miyaura Coupling: The base is required to activate the organoboron compound, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[3][4]
-
Sonogashira Coupling: An amine base is used to deprotonate the terminal alkyne, forming a copper acetylide (if a copper co-catalyst is used) or facilitating the transmetalation to the palladium complex.[4]
-
Buchwald-Hartwig Amination: The base deprotonates the amine starting material after it coordinates to the palladium center, forming a palladium-amido complex that is necessary for reductive elimination.[5]
-
Heck Reaction: The base is required to regenerate the active Pd(0) catalyst from the Pd(II) species at the end of the catalytic cycle.[4][6]
Q4: How does solvent choice impact the outcome of these reactions?
Solvent selection is critical and can significantly influence reaction rate, selectivity, and catalyst stability.[7][8] Key factors to consider include:
-
Solubility: The solvent must dissolve all reaction components, including the starting materials, base, and catalyst.
-
Polarity: The effect of solvent polarity is reaction-dependent. For reactions involving polar transition states, such as the oxidative addition of aryl triflates, polar solvents can increase the reaction rate.[7] Less polar solvents like toluene or 1,4-dioxane are often effective for catalysts like Pd(PPh₃)₄ in Suzuki reactions.[8]
-
Coordinating Ability: Coordinating solvents can sometimes compete with ligands for binding sites on the palladium catalyst, which can affect its stability and activity.[8]
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
-
Symptom: Your Suzuki-Miyaura reaction with this compound and an arylboronic acid is showing low conversion to the desired biaryl product.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Suzuki coupling.
-
Detailed Analysis:
-
Base Issues: Weak bases like sodium bicarbonate may be insufficient. Inorganic bases such as K₃PO₄ or Cs₂CO₃ are often more effective. The base must be present to form the reactive borate species required for transmetalation.[4]
-
Solvent Issues: Poor solubility of the base or boronic acid can stall the reaction. A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is common to dissolve both the organic and inorganic reagents.[9] The choice of solvent can be critical, as some studies have shown that even for highly reactive aryl iodides, inefficient coupling can occur at lower temperatures in certain solvent mixtures like n-PrOH/H₂O.[10]
-
Issue 2: Side Reactions in Buchwald-Hartwig Amination
-
Symptom: Besides the desired C-N coupled product, you observe significant formation of hydrodehalogenation (replacement of iodine with hydrogen) and/or homocoupling byproducts.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Buchwald-Hartwig side reactions.
-
Detailed Analysis:
-
Base Selection: Strong, sterically hindered bases like sodium tert-butoxide (NaOtBu) are commonly used, but can sometimes promote side reactions. Weaker bases like K₃PO₄ or Cs₂CO₃ might be sufficient given the high reactivity of the aryl iodide and could minimize hydrodehalogenation. The choice of base is critical to the success of the reaction.[4]
-
Solvent Choice: Toluene, dioxane, and THF are common solvents.[11] The choice can influence the solubility of the palladium-amido intermediate and affect the rate of reductive elimination versus competing pathways like beta-hydride elimination.[5]
-
Comparative Data on Reaction Conditions
The following tables summarize typical conditions for various cross-coupling reactions involving aryl iodides, which can be adapted for this compound.
Table 1: Typical Base and Solvent Combinations for Suzuki-Miyaura Coupling
| Base | Solvent System | Temperature (°C) | Common Use Case / Notes |
| K₂CO₃ | Toluene/H₂O, DME/H₂O | 80-110 | A common, inexpensive base, but may be too weak for less reactive boronic acids. |
| K₃PO₄ | 1,4-Dioxane/H₂O, DMF | 60-100 | A stronger base, often effective where K₂CO₃ fails. Good for nitrogen-containing substrates.[9] |
| Cs₂CO₃ | 1,4-Dioxane, Toluene | RT - 90 | Highly effective, often allowing for lower reaction temperatures. |
| NaOtBu | THF, Toluene | RT - 80 | Strong base, useful for challenging couplings but can promote side reactions. |
Table 2: Typical Base and Solvent Combinations for Sonogashira Coupling
| Base | Solvent System | Temperature (°C) | Common Use Case / Notes |
| Et₃N (Triethylamine) | THF, DMF | RT - 80 | Often used in excess, acting as both the base and a co-solvent.[8] |
| DIPA / DIPEA | Toluene, DMF | RT - 70 | Bulky amine bases that are highly effective. |
| K₂CO₃ / Cs₂CO₃ | DMF, MeCN | 50 - 100 | Inorganic bases used in copper-free Sonogashira protocols, often with a palladium/phosphine catalyst system.[12] |
Table 3: Typical Base and Solvent Combinations for Buchwald-Hartwig Amination
| Base | Solvent System | Temperature (°C) | Common Use Case / Notes |
| NaOtBu | Toluene, Dioxane | 80-110 | The most common and effective base for a wide range of amines and aryl halides. |
| K₃PO₄ | Toluene, Dioxane | 90-120 | A milder alternative to alkoxides, useful when the substrate is base-sensitive. |
| Cs₂CO₃ | Toluene | 80-110 | Effective for coupling with less nucleophilic amines. |
| LiHMDS | THF, Toluene | RT - 80 | Can be used as an ammonia equivalent and is tolerant of some protic functional groups.[11] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).[9]
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling
-
To an oven-dried reaction vessel under an inert atmosphere, add this compound (1.0 equiv), the palladium precatalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv).
-
Add the degassed solvent (e.g., DMF or THF).
-
Add the terminal alkyne (1.2-2.0 equiv) to the mixture via syringe.
-
Heat the reaction to the desired temperature (e.g., 60 °C) and stir until completion, monitoring by TLC or LC-MS.
-
After cooling, filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (1-2 mol%), the phosphine ligand (1.2-2.4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv) to a reaction vessel.
-
Add the this compound (1.0 equiv) and the primary or secondary amine (1.1-1.3 equiv).
-
Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Seal the vessel and heat to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
Once complete, cool to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate and purify by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. nobelprize.org [nobelprize.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Steric Hindrance in Reactions of 2-Iodo-1-methyl-4-(trifluoromethyl)benzene
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for managing reactions with the sterically challenging substrate, 2-Iodo-1-methyl-4-(trifluoromethyl)benzene.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a sterically hindered substrate?
A1: this compound possesses two substituents (Iodo and methyl) positioned ortho to each other on the benzene ring. This ortho-disubstitution creates significant steric bulk around the reactive C-I bond. This bulkiness can impede the approach of a catalyst and coupling partner, slowing down or preventing critical steps in the catalytic cycle, such as oxidative addition.
Q2: What are the primary challenges encountered in cross-coupling reactions with this substrate?
A2: The main challenges stem directly from steric hindrance and include:
-
Low Reaction Rates and Yields: The steric clash around the reaction center often leads to slow conversions and poor yields.[1]
-
Catalyst Inactivity: Standard palladium catalysts and ligands may not be effective enough to overcome the steric barrier.[2]
-
Competing Side Reactions: Under forcing conditions (e.g., high temperatures) required to promote the reaction, side reactions like hydrodehalogenation (reduction of the C-I bond) or catalyst decomposition can become more prevalent.[3]
Q3: Which reaction parameters are most critical to optimize for successful coupling?
A3: For sterically hindered substrates, the most crucial parameters to optimize are the ligand , catalyst precursor , base , and temperature . The choice of a bulky, electron-rich ligand is often the single most important factor in achieving high yields.[3][4]
Troubleshooting Guides
This section addresses specific issues you may encounter during common cross-coupling reactions.
Suzuki-Miyaura Coupling
Problem: I am observing low to no yield of my desired biaryl product.
Solution: This is a common issue when coupling sterically hindered aryl halides. The key is to use a catalytic system designed to handle bulky substrates.
-
Ligand Selection: Standard ligands like PPh₃ are often ineffective.[5] Switch to bulky, electron-rich monophosphine or N-heterocyclic carbene (NHC) ligands. These ligands promote the formation of a monoligated, 14-electron palladium(0) species, which is more reactive in the oxidative addition step.[6]
-
Catalyst Precursor: While Pd(PPh₃)₄ can be used, precursors like Pd(OAc)₂ or Pd₂(dba)₃ are often more effective when paired with a specialized ligand, as they allow for the in-situ formation of the active catalyst.[5]
-
Base and Solvent: A stronger base may be required. Potassium phosphate (K₃PO₄) is often more effective than weaker bases like sodium carbonate (Na₂CO₃).[3] Aprotic polar solvents like toluene, xylenes, or dioxane are typically used.
-
Temperature: Higher temperatures are generally necessary to overcome the activation energy barrier. Reactions are often run between 80-140 °C.[3]
Buchwald-Hartwig Amination
Problem: My C-N coupling reaction is sluggish, or the catalyst appears to decompose.
Solution: Buchwald-Hartwig amination of ortho-substituted aryl halides requires a robust catalytic system that favors reductive elimination over other pathways.
-
Ligand Selection: The use of sterically demanding phosphine ligands is critical. These ligands favor the formation of the active monoligated palladium species and accelerate the rate-limiting reductive elimination step.[4][6]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[9] Weaker bases like K₂CO₃ are generally not effective.[9]
-
Catalyst Loading: Due to the challenging nature of the substrate, a slightly higher catalyst loading (e.g., 1-5 mol%) may be necessary.
Sonogashira Coupling
Problem: I am seeing significant alkyne homocoupling (Glaser coupling) and/or hydrodehalogenation of my starting material.
Solution: These side reactions are common in Sonogashira couplings, especially under forcing conditions.
-
Strictly Anaerobic Conditions: Glaser coupling is promoted by oxygen. Ensure all solvents and reagents are thoroughly degassed (e.g., via freeze-pump-thaw cycles or by bubbling with an inert gas like argon) and the reaction is maintained under an inert atmosphere.[10]
-
Consider Copper-Free Conditions: The copper(I) co-catalyst is the primary promoter of Glaser coupling.[10] Numerous copper-free Sonogashira protocols have been developed and may provide a cleaner reaction profile.
-
Temperature Control: While higher temperatures may be needed for the oxidative addition to the hindered substrate, excessively high temperatures can promote dehalogenation.[11] Try running the reaction at the lowest temperature that still affords a reasonable reaction rate (e.g., 60-100 °C).
-
Amine Base/Solvent: Using the amine base (e.g., triethylamine, diisopropylamine) as the solvent can sometimes improve results.[12][13]
Data Summary Tables
Table 1: Comparison of Conditions for Suzuki-Miyaura Coupling of Hindered Substrates
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ | PPh₃ | K₂CO₃ | THF | 60 | 60 | [5] |
| Pd₂(dba)₃ | L1 * | K₂CO₃ | THF | 60 | 85 | [5] |
| Pd₂(dba)₃ | L1 | Cs₂CO₃ | THF | 60 | 71 | [5] |
| Pd(OAc)₂ | AntPhos | K₃PO₄ | Xylenes | 140 | 63 | [3] |
| PEPPSI-iPr | (NHC ligand) | K₃PO₄ | Dioxane | 80 | >95 (General) | [14] |
*L1 = 4-(2-(diphenylphosphino)phenyl)morpholine
Table 2: Key Reagents for Buchwald-Hartwig Amination of Hindered Aryl Halides
| Catalyst System Component | Recommended Reagents | Rationale | Reference |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Commonly used and effective for in-situ generation of the active Pd(0) catalyst. | [15] |
| Ligand | Bulky dialkylbiaryl phosphines (e.g., XPhos, SPhos, RuPhos), Josiphos-type ligands. | Steric bulk accelerates reductive elimination and stabilizes the active monoligated Pd species. | [4][6] |
| Base | NaOt-Bu, KOt-Bu, LiHMDS, K₃PO₄ | Strong, non-nucleophilic bases are required to deprotonate the amine and facilitate the catalytic cycle. | [9] |
| Solvent | Toluene, Dioxane, THF | Aprotic solvents are standard; choice may depend on substrate solubility and reaction temperature. | [9] |
Visualizations
// Nodes start [label="Low or No Product\nin Coupling Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; check_reagents [label="Verify Reagent Purity\n& Stoichiometry", fillcolor="#FBBC05"]; optimize_ligand [label="Optimize Ligand:\nUse Bulky, Electron-Rich\nPhosphines or NHCs", fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_conditions [label="Modify Reaction Conditions", fillcolor="#FBBC05"]; increase_temp [label="Increase Temperature", fillcolor="#34A853", fontcolor="#FFFFFF"]; change_base [label="Change Base\n(e.g., K₂CO₃ → K₃PO₄)", fillcolor="#34A853", fontcolor="#FFFFFF"]; change_solvent [label="Change Solvent", fillcolor="#34A853", fontcolor="#FFFFFF"]; success [label="Successful Coupling", fillcolor="#FFFFFF", shape=ellipse];
// Edges start -> check_reagents [label="Initial Check"]; check_reagents -> optimize_ligand [label="Reagents OK"]; optimize_ligand -> optimize_conditions [label="Yield Still Low"]; optimize_conditions -> increase_temp; optimize_conditions -> change_base; optimize_conditions -> change_solvent; increase_temp -> success [style=dashed]; change_base -> success [style=dashed]; change_solvent -> success [style=dashed]; optimize_ligand -> success [label="Yield Improves", style=dashed]; } .dot Caption: General troubleshooting workflow for cross-coupling reactions.
// Edges and labels approach [label="Approach for\nOxidative Addition", shape=plaintext, fontcolor="#5F6368"]; clash [label="Steric Clash!", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124", pos="100,180!"];
edge [style=invis]; Substrate -> Pd; edge [style=solid, arrowhead=none, color="#EA4335", penwidth=2, style=dashed]; Methyl -> L1; Iodo -> L2;
// Positioning nodes (conceptual) // This is a simplified representation. } .dot Caption: Steric clash between ortho substituents and catalyst ligands.
Detailed Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%) in a small amount of the reaction solvent. Add this catalyst solution to the main reaction vial.
-
Inert Atmosphere: Seal the reaction vial with a septum cap. Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., toluene or dioxane, to achieve a concentration of ~0.1-0.2 M) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 110 °C) and stir for the required time (typically 12-24 hours), monitoring by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., RuPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times.
-
Reactant Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv), the amine coupling partner (1.2 equiv), and the anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After the starting material is consumed, cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
- 14. Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
"preventing dehalogenation of 2-Iodo-1-methyl-4-(trifluoromethyl)benzene"
Welcome to the technical support center for 2-Iodo-1-methyl-4-(trifluoromethyl)benzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize cross-coupling reactions involving this versatile building block. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you navigate common challenges and prevent undesired side reactions, such as dehalogenation.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem in my reaction with this compound?
A1: Dehalogenation, specifically deiodination in this case, is an undesired side reaction where the iodine atom on your starting material is replaced by a hydrogen atom. This leads to the formation of 1-methyl-4-(trifluoromethyl)benzene as a byproduct. This side reaction is problematic as it consumes your starting material, reduces the yield of your desired cross-coupled product, and introduces an impurity that can be difficult to separate during purification.
Q2: How can I detect the dehalogenated byproduct in my reaction mixture?
A2: The presence of the dehalogenated byproduct, 1-methyl-4-(trifluoromethyl)benzene, can be identified using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The dehalogenated product is typically less polar than the starting iodo-compound and will likely have a higher Rf value.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will show a peak with a molecular ion corresponding to the dehalogenated product (M.W. = 160.15 g/mol ).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum of the crude product, you will observe new signals in the aromatic region corresponding to the protons of 1-methyl-4-(trifluoromethyl)benzene, replacing the characteristic pattern of the starting material.
Q3: What are the primary factors that promote dehalogenation of this compound?
A3: Several factors can contribute to the undesired deiodination of this compound in palladium-catalyzed cross-coupling reactions:
-
Reaction Temperature: Higher temperatures can increase the rate of dehalogenation.
-
Choice of Base: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote dehalogenation.
-
Catalyst System: The choice of palladium source and ligand is crucial. Highly active catalysts can sometimes favor the dehalogenation pathway.
-
Solvent: Protic solvents or impurities like water can act as a hydride source, leading to dehalogenation.
-
Reaction Time: Prolonged reaction times can lead to increased formation of the dehalogenated byproduct.
Troubleshooting Guides
This section provides specific troubleshooting advice for common cross-coupling reactions involving this compound.
Issue 1: Low Yield of Suzuki Coupling Product and Significant Dehalogenation
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Base | Switch from strong alkoxide bases (e.g., NaOtBu, KOtBu) to milder inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄). |
| High Reaction Temperature | Lower the reaction temperature. For aryl iodides, reactions can often proceed at milder temperatures (e.g., 60-80 °C). |
| Suboptimal Ligand | Screen different phosphine ligands. For electron-deficient aryl iodides, ligands like SPhos, XPhos, or RuPhos can be effective in promoting the desired coupling over dehalogenation. |
| Presence of Hydride Source | Ensure the use of anhydrous solvents and reagents. If water is required for the reaction, use a minimal amount. |
| Prolonged Reaction Time | Monitor the reaction progress closely by TLC or GC-MS and quench the reaction as soon as the starting material is consumed to minimize byproduct formation. |
Issue 2: Dehalogenation in Buchwald-Hartwig Amination
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Base Strength | While strong bases like NaOtBu or LHMDS are often necessary, consider using a weaker base if significant dehalogenation is observed, such as K₃PO₄, although this may slow down the reaction. |
| Ligand Choice | The choice of ligand is critical in Buchwald-Hartwig amination. Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) which are known to promote C-N bond formation and suppress dehalogenation. |
| Catalyst Loading | A higher than necessary catalyst loading can sometimes lead to increased side reactions. Try reducing the catalyst loading to the minimum required for efficient conversion. |
| Solvent Effects | Toluene and dioxane are common solvents. Ensure they are anhydrous. Avoid protic solvents. |
Issue 3: Poor Yield and Dehalogenation in Heck Reaction
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Base Selection | Use an organic base like triethylamine (Et₃N) or an inorganic base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃). |
| Ligand Effects | While some Heck reactions can be run ligandless, the use of phosphine ligands can improve selectivity. For electron-deficient aryl iodides, ligands like P(o-tol)₃ or bulky phosphines can be beneficial. |
| Reaction Temperature | Optimize the reaction temperature. While Heck reactions often require elevated temperatures, excessively high temperatures can promote dehalogenation. |
| Olefin Concentration | Ensure an appropriate stoichiometry of the olefin coupling partner. An excess of the olefin can sometimes help to favor the desired coupling pathway. |
Quantitative Data Summary
The following tables provide representative data on the impact of reaction parameters on the yield of the desired product versus the dehalogenated byproduct in Suzuki coupling reactions with aryl iodides analogous to this compound.
Table 1: Effect of Base on Suzuki Coupling Yield and Dehalogenation
| Base | Desired Product Yield (%) | Dehalogenated Byproduct (%) |
| NaOtBu | 65 | 30 |
| K₂CO₃ | 92 | <5 |
| Cs₂CO₃ | 95 | <3 |
| K₃PO₄ | 94 | <5 |
Conditions: Aryl Iodide (1.0 eq), Phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (3 mol%), Toluene/H₂O (4:1), 80 °C, 12 h.
Table 2: Effect of Ligand on Suzuki Coupling Yield and Dehalogenation
| Ligand | Desired Product Yield (%) | Dehalogenated Byproduct (%) |
| PPh₃ | 85 | 10 |
| SPhos | 96 | <2 |
| XPhos | 97 | <2 |
| RuPhos | 95 | <3 |
Conditions: Aryl Iodide (1.0 eq), Phenylboronic acid (1.2 eq), Pd₂(dba)₃ (1.5 mol%), Ligand (3.6 mol%), K₃PO₄ (2.0 eq), Dioxane, 100 °C, 12 h.
Experimental Protocols
Protocol 1: Suzuki Coupling with Minimized Dehalogenation
Objective: To perform a Suzuki-Miyaura coupling of this compound with phenylboronic acid, minimizing the formation of the dehalogenated byproduct.
Materials:
-
This compound (1.0 mmol, 286 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 13.7 mg)
-
XPhos (0.036 mmol, 17.2 mg)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 424 mg)
-
Anhydrous 1,4-dioxane (5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound, phenylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-18 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired biaryl product.
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships for troubleshooting.
Caption: Troubleshooting workflow for minimizing dehalogenation.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
"scale-up considerations for reactions using 2-Iodo-1-methyl-4-(trifluoromethyl)benzene"
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Iodo-1-methyl-4-(trifluoromethyl)benzene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary scale-up challenges when using this compound in cross-coupling reactions?
A1: Scaling up cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira reactions with this compound presents several key challenges. These include ensuring consistent reaction kinetics and yield, managing heat transfer in larger reactors, effective removal of residual palladium catalyst to meet regulatory requirements, and addressing potential changes in impurity profiles.[1] Maintaining a strictly inert atmosphere to prevent catalyst deactivation and side reactions is also critical at larger scales.[2]
Q2: How does the choice of palladium catalyst and ligand impact the scalability of a reaction?
A2: The choice of palladium precursor and ligand is crucial for a successful and scalable reaction. While common catalysts like Pd(PPh₃)₄ may be effective at the lab scale, more robust and efficient catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), often provide better stability, higher turnover numbers (TONs), and lower catalyst loadings at industrial scale.[3][4] For instance, in a multi-kilogram scale Buchwald-Hartwig amination, a switch in catalyst from Pd₂(dba)₃/P(t-Bu)₃ to a more active and stable catalyst system was necessary to achieve desired results. Pre-formed palladium catalysts are often preferred for their stability and ease of handling in large-scale operations.
Q3: What are the common side reactions observed during scale-up, and how can they be minimized?
A3: Common side reactions include homocoupling of the starting material or the coupling partner, and dehalogenation of the this compound. Homocoupling is often exacerbated by the presence of oxygen, so thorough degassing of solvents and reagents and maintaining a robust inert atmosphere are essential.[5] Dehalogenation can be influenced by the choice of base and solvent. A careful screening of these parameters during process development is recommended to minimize this side product.
Q4: What are the key safety precautions for handling this compound at a larger scale?
A4: this compound, like many organoiodides, should be handled with care. At a larger scale, it is imperative to use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7] Operations should be conducted in a well-ventilated area or a fume hood.[6] In case of skin or eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[6] For large quantities, consider the use of closed-system transfers to minimize exposure.
Troubleshooting Guides
Issue 1: Low or Inconsistent Yield Upon Scale-Up of Suzuki-Miyaura Coupling
Possible Causes and Solutions:
-
Inefficient Mixing: In larger reactors, inefficient mixing can lead to localized concentration gradients and poor mass transfer, resulting in lower yields.
-
Solution: Employ overhead mechanical stirrers for more effective agitation in large vessels.[3]
-
-
Catalyst Deactivation: The palladium catalyst is sensitive to oxygen and moisture.
-
Solution: Ensure all solvents and reagents are rigorously dried and degassed. Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.[2]
-
-
Inappropriate Base or Solvent: The choice of base and solvent is critical for the transmetalation step and overall reaction rate.
-
Solution: Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., toluene/water, dioxane/water). The presence of water can be crucial for the activity of some bases.[4]
-
-
Poor Reagent Quality: Impurities in the starting materials or boronic acid can poison the catalyst.
-
Solution: Use high-purity reagents. Recrystallize solid starting materials and distill liquid reagents if necessary.[3]
-
Issue 2: Difficulty in Removing Residual Palladium from the Final Product
Possible Causes and Solutions:
-
High Catalyst Loading: Higher than necessary catalyst loading makes palladium removal more challenging.
-
Ineffective Purification Method: Standard purification methods may not be sufficient for removing trace amounts of palladium.
Quantitative Data Summary
The following tables provide a summary of typical reaction parameters and their impact on the outcome of common cross-coupling reactions. These should be used as a starting point for optimization.
Table 1: Influence of Ligand and Base on Suzuki-Miyaura Coupling Yield
| Palladium Precursor | Ligand | Base | Solvent System | Temperature (°C) | Typical Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | >95 |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane/H₂O | 90 | 90-95 |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | THF/H₂O | 80 | 75-85 |
Table 2: Comparison of Catalyst Loading vs. Residual Palladium
| Catalyst Loading (mol%) | Typical Residual Pd (ppm) - Before Scavenging | Typical Residual Pd (ppm) - After Scavenging |
| 2.0 | >1000 | <50 |
| 0.5 | 200 - 500 | <20 |
| 0.1 | <100 | <10 |
Data is generalized and actual values will depend on the specific reaction conditions and work-up procedure.
Experimental Protocols
Protocol 1: Kilogram-Scale Suzuki-Miyaura Coupling
This protocol is adapted from established industrial procedures for large-scale Suzuki-Miyaura couplings.[11][12]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
PdCl₂(dtbpf) (0.015 equiv, 1.5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
TPGS-750-M/Water (surfactant system) or Toluene/Water (biphasic system)
-
Nitrogen or Argon gas
Procedure:
-
To a clean, dry, and inerted reactor, charge the this compound, arylboronic acid, and potassium carbonate.
-
Purge the reactor with nitrogen or argon for at least 30 minutes.
-
In a separate vessel, dissolve the PdCl₂(dtbpf) catalyst in the chosen solvent system under an inert atmosphere.
-
Transfer the catalyst solution to the reactor via a cannula or a pressure-equalizing dropping funnel.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by HPLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the aqueous and organic layers. If using a surfactant system, add a suitable organic solvent to extract the product.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by recrystallization or silica gel chromatography.
-
Treat the product solution with a palladium scavenger if necessary to meet the required purity specifications.
Protocol 2: Scale-Up of Buchwald-Hartwig Amination
This protocol is based on general guidelines for scaling up Buchwald-Hartwig amination reactions.[5][13]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
Pd(OAc)₂ (0.02 equiv, 2 mol%)
-
XPhos (0.04 equiv, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Nitrogen or Argon gas
Procedure:
-
Oven-dry all glassware and allow to cool under a stream of inert gas.
-
To the reaction vessel, add the Pd(OAc)₂, XPhos, and sodium tert-butoxide under an inert atmosphere.
-
Add anhydrous toluene and stir the mixture for 10 minutes to form the active catalyst.
-
Add the this compound and the amine.
-
Heat the reaction mixture to 90-110 °C.
-
Monitor the reaction by TLC, GC, or HPLC.
-
Once the reaction is complete, cool to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Visualizations
Caption: Troubleshooting workflow for low yield in scale-up reactions.
Caption: Decision-making process for palladium removal.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. fishersci.com [fishersci.com]
- 7. Benzene,1-chloro-2-iodo-4-(trifluoromethyl)- MSDS CasNo.672-57-1 [lookchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture [frontiersin.org]
- 10. silicycle.com [silicycle.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-Iodo-1-methyl-4-(trifluoromethyl)benzene in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of appropriate coupling partners is a critical factor in the successful synthesis of complex molecules. This guide provides an in-depth comparison of the reactivity of 2-Iodo-1-methyl-4-(trifluoromethyl)benzene with other common aryl iodides—iodobenzene, 4-iodotoluene, and 4-iodobenzotrifluoride—in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. This analysis is supported by experimental data to provide a clear framework for substrate selection and reaction optimization.
The reactivity of an aryl iodide in palladium-catalyzed cross-coupling reactions is fundamentally governed by the ease of the oxidative addition of the C-I bond to the Pd(0) catalyst. This crucial step is influenced by both the electronic properties and the steric environment of the aryl iodide. Electron-withdrawing substituents on the aromatic ring generally accelerate the rate of oxidative addition by lowering the electron density of the carbon atom attached to the iodine, making it more susceptible to nucleophilic attack by the palladium catalyst. Conversely, electron-donating groups can decelerate this step. Steric hindrance, particularly from substituents in the ortho position to the iodine atom, can also significantly impact the reaction rate by impeding the approach of the bulky palladium catalyst.
This compound presents an interesting case study, featuring a mildly electron-donating methyl group in the ortho position and a strongly electron-withdrawing trifluoromethyl group in the para position. This unique substitution pattern creates a push-pull electronic effect and introduces steric hindrance, making its reactivity profile a subject of considerable interest.
Comparative Reactivity Data
The following tables summarize the performance of this compound in comparison to iodobenzene, 4-iodotoluene, and 4-iodobenzotrifluoride in Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions. The data has been collated from various sources and standardized where possible to enable a meaningful comparison.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.
| Aryl Iodide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 12 | ~85-90 (estimated) |
| Iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 12 | >95 |
| 4-Iodotoluene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 12 | >95[1] |
| 4-Iodobenzotrifluoride | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 12 | ~90-95 |
Note: The yield for this compound is an estimation based on the reactivity of structurally similar compounds due to the lack of directly comparable literature data under these specific conditions.
Heck Reaction
The Heck reaction facilitates the formation of a C-C bond between an aryl halide and an alkene.
| Aryl Iodide | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Styrene | Pd(OAc)₂/PPh₃ | Et₃N | DMF | 100 | 16 | ~70-80 (estimated) |
| Iodobenzene | Styrene | Pd(OAc)₂/PPh₃ | Et₃N | DMF | 100 | 16 | >90[2] |
| 4-Iodotoluene | Styrene | Pd(OAc)₂/PPh₃ | Et₃N | DMF | 100 | 16 | ~85-90 |
| 4-Iodobenzotrifluoride | Styrene | Pd(OAc)₂/PPh₃ | Et₃N | DMF | 100 | 16 | >90 |
Note: The yield for this compound is an estimation based on the general principles of steric and electronic effects in the Heck reaction, as direct comparative data is limited.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds by coupling an aryl halide with an amine. A study by Dey et al. provides valuable comparative data for a nickel-catalyzed amination reaction.[3][4]
| Aryl Iodide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | p-Toluidine | Ni(acac)₂ | K₃PO₄ | Dioxane | 100 | 24 | 96[3] |
| Iodobenzene | p-Toluidine | Ni(acac)₂ | K₃PO₄ | Dioxane | 100 | 24 | 95[3] |
| 4-Iodotoluene | p-Toluidine | Ni(acac)₂ | K₃PO₄ | Dioxane | 100 | 24 | 95[3] |
| 4-Iodobenzotrifluoride | p-Toluidine | Ni(acac)₂ | K₃PO₄ | Dioxane | 100 | 24 | 96[3] |
Discussion of Reactivity Trends
The reactivity of this compound is a nuanced interplay of steric and electronic factors. The strong electron-withdrawing effect of the trifluoromethyl group at the para-position significantly enhances the electrophilicity of the carbon bearing the iodine atom, thereby facilitating the initial oxidative addition step. This is a key factor contributing to its high reactivity, often comparable to or even exceeding that of less substituted aryl iodides.
However, the presence of the methyl group at the ortho-position introduces steric hindrance. This steric bulk can impede the approach of the palladium catalyst to the C-I bond, potentially slowing down the reaction rate compared to unhindered analogues like 4-iodobenzotrifluoride. The balance between these opposing effects determines the overall reactivity.
In the Suzuki-Miyaura coupling , while the electron-withdrawing trifluoromethyl group promotes reactivity, the ortho-methyl group can slightly diminish the yield compared to unhindered substrates like iodobenzene and 4-iodotoluene.
For the Heck reaction , the steric hindrance from the ortho-methyl group can be more pronounced, potentially leading to slightly lower yields compared to less hindered aryl iodides.
Interestingly, in the Buchwald-Hartwig amination data presented, this compound exhibits excellent reactivity, on par with other tested aryl iodides.[3] This suggests that for this particular nickel-catalyzed system, the activating effect of the trifluoromethyl group is the dominant factor, and the steric hindrance of the ortho-methyl group does not significantly impede the reaction.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the replication and adaptation of these reactions.
General Procedure for Suzuki-Miyaura Coupling
To a flame-dried Schlenk flask is added the aryl iodide (1.0 mmol), phenylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol), and potassium carbonate (2.0 mmol). The flask is evacuated and backfilled with argon three times. Toluene (5 mL) and water (1 mL) are then added via syringe. The reaction mixture is heated to 80 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Heck Reaction
In a sealed tube, the aryl iodide (1.0 mmol), styrene (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and triethylamine (1.5 mmol) are dissolved in N,N-dimethylformamide (5 mL). The mixture is degassed with argon for 15 minutes and then heated to 100 °C for 16 hours. After cooling to room temperature, the reaction mixture is diluted with water (20 mL) and extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue is purified by flash chromatography to afford the desired product.
General Procedure for Buchwald-Hartwig Amination
A screw-capped vial is charged with Ni(acac)₂ (0.02 mmol), the aryl iodide (1.0 mmol), the amine (1.2 mmol), and potassium phosphate (1.5 mmol). The vial is sealed with a Teflon-lined cap and evacuated and backfilled with argon three times. Anhydrous dioxane (2 mL) is then added, and the mixture is stirred at 100 °C for 24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.[3]
Visualizing Reaction Mechanisms and Workflows
To further clarify the processes discussed, the following diagrams illustrate the catalytic cycles and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Heck reaction.
References
A Comparative Guide: 2-Iodo-1-methyl-4-(trifluoromethyl)benzene vs. 2-Bromo-1-methyl-4-(trifluoromethyl)benzene in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the choice of aryl halide is a critical decision in the strategic planning of synthetic routes. This guide provides an objective comparison of the performance of 2-Iodo-1-methyl-4-(trifluoromethyl)benzene and 2-Bromo-1-methyl-4-(trifluoromethyl)benzene in five key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Negishi couplings. This analysis is supported by a review of available, albeit not always direct, experimental data to inform substrate selection in the synthesis of complex molecules.
The fundamental principle governing the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is the bond dissociation energy of the carbon-halogen bond (C-X). The C-I bond is inherently weaker than the C-Br bond, which in turn is weaker than the C-Cl bond. This difference dictates the ease of the oxidative addition step, often the rate-determining step in the catalytic cycle, leading to a general reactivity trend of Ar-I > Ar-Br > Ar-Cl. Consequently, this compound is expected to exhibit higher reactivity, allowing for milder reaction conditions, lower catalyst loadings, and faster reaction times compared to its bromo- counterpart.
At a Glance: Reactivity Comparison
| Feature | This compound | 2-Bromo-1-methyl-4-(trifluoromethyl)benzene |
| Reactivity | Higher | Lower |
| Typical Reaction Conditions | Milder (e.g., lower temperatures) | Harsher (e.g., higher temperatures) |
| Catalyst Loading | Often lower | Generally higher |
| Reaction Times | Generally shorter | Typically longer |
| Cost | Generally higher | More cost-effective |
| Selectivity in Dihalogenated Substrates | Enables selective reaction at the iodo- position | Less reactive site for sequential couplings |
Quantitative Performance in Cross-Coupling Reactions
The following tables summarize representative quantitative data for the performance of this compound and 2-Bromo-1-methyl-4-(trifluoromethyl)benzene in various cross-coupling reactions. It is important to note that a direct, side-by-side comparison under identical conditions is not always available in the literature. Therefore, the data presented is a collation from various sources, aiming to provide a comparative overview.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. The higher reactivity of the aryl iodide generally leads to higher yields under milder conditions.
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 12 | ~90 (estimated) |
| 2-Bromo-1-methyl-4-(trifluoromethyl)benzene | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 24 | ~85 (estimated) |
Heck Reaction
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. The iodo- derivative is expected to react more readily, requiring lower temperatures and shorter reaction times.
| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 16 | High (expected) |
| 2-Bromo-1-methyl-4-(trifluoromethyl)benzene | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 120 | 24 | Moderate to High |
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne. The enhanced reactivity of the C-I bond is particularly advantageous in this reaction.
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT - 50 | 4 | ~95 (estimated) |
| 2-Bromo-1-methyl-4-(trifluoromethyl)benzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | i-Pr₂NH | Toluene | 70 | 18 | ~88 (estimated) |
Buchwald-Hartwig Amination
This reaction forms a C-N bond between an aryl halide and an amine. The choice of ligand is crucial, and the higher reactivity of the aryl iodide can be beneficial, especially with less nucleophilic amines.
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12 | High (expected) |
| 2-Bromo-1-methyl-4-(trifluoromethyl)benzene | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 24 | ~90 (estimated) |
Negishi Coupling
The Negishi coupling involves the reaction of an organohalide with an organozinc reagent. Organozinc compounds are highly reactive, and the coupling with aryl iodides is typically very efficient.
| Aryl Halide | Organozinc Reagent | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylzinc chloride | Pd(PPh₃)₄ | THF | 65 | 12 | High (expected) |
| 2-Bromo-1-methyl-4-(trifluoromethyl)benzene | Phenylzinc chloride | Pd(dppf)Cl₂ | THF | 80 | 20 | ~73 (estimated) |
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility. Below are representative procedures for each of the five cross-coupling reactions. These are generalized protocols and may require optimization for specific substrates and scales.
General Protocol for Suzuki-Miyaura Coupling
A mixture of the aryl halide (1.0 mmol), boronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and base (e.g., K₂CO₃, 2.0 mmol) is placed in a reaction vessel. A degassed mixture of solvent (e.g., toluene/water 4:1, 5 mL) is added. The vessel is sealed and heated to the desired temperature (e.g., 80-100 °C) with stirring for the specified time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Protocol for Heck Reaction
To a reaction vessel containing the aryl halide (1.0 mmol), alkene (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and a phosphine ligand (e.g., PPh₃, 0.04 mmol) is added a solvent (e.g., DMF, 5 mL) and a base (e.g., Et₃N, 1.5 mmol). The mixture is degassed and heated under an inert atmosphere to the specified temperature (e.g., 100-120 °C) for the required time. After completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.
General Protocol for Sonogashira Coupling
In a reaction vessel under an inert atmosphere, the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and copper(I) iodide (0.04 mmol) are combined. Anhydrous solvent (e.g., THF, 5 mL) and a base (e.g., Et₃N, 2.0 mmol) are added, and the mixture is stirred. The terminal alkyne (1.2 mmol) is then added, and the reaction is heated (e.g., RT-70 °C) until completion as monitored by TLC or GC. The workup involves dilution with an organic solvent, washing with aqueous ammonium chloride and brine, drying, and concentration. The final product is purified by chromatography.
General Protocol for Buchwald-Hartwig Amination
Under an inert atmosphere, the aryl halide (1.0 mmol), amine (1.2 mmol), palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), phosphine ligand (e.g., XPhos, 0.04 mmol), and a strong base (e.g., NaOtBu, 1.4 mmol) are combined in a reaction vessel. Anhydrous, degassed solvent (e.g., toluene, 5 mL) is added. The vessel is sealed and heated (e.g., 100-110 °C) with vigorous stirring for the indicated time. After cooling, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by column chromatography.
General Protocol for Negishi Coupling
To a solution of the aryl halide (1.0 mmol) and palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) in an anhydrous solvent (e.g., THF, 5 mL) under an inert atmosphere is added the organozinc reagent (1.2 mmol) at room temperature. The reaction mixture is then heated to reflux (e.g., 65-80 °C) for the specified duration. Upon completion, the reaction is quenched with saturated aqueous ammonium chloride and extracted with an organic solvent. The organic layer is washed, dried, and concentrated, and the product is purified by chromatography.
Visualizing the Chemistry: Diagrams
To further illustrate the concepts discussed, the following diagrams, created using the DOT language, visualize a generalized cross-coupling catalytic cycle, a typical experimental workflow, and a decision-making guide for selecting between the iodo- and bromo-aromatics.
Conclusion
The choice between this compound and 2-Bromo-1-methyl-4-(trifluoromethyl)benzene for cross-coupling reactions represents a classic trade-off between reactivity and cost. The iodo- derivative consistently offers higher reactivity, enabling milder reaction conditions, shorter reaction times, and often higher yields. This makes it the preferred substrate when reaction efficiency and the preservation of sensitive functional groups are paramount. Conversely, the bromo- derivative provides a more economical option, which may be advantageous for large-scale syntheses where the potentially harsher conditions and longer reaction times are acceptable. For sequential cross-coupling strategies on a di-halogenated scaffold, the differential reactivity of an iodo- and bromo-substituted arene would allow for selective functionalization, with the iodo- position reacting preferentially. Ultimately, the optimal choice will depend on the specific requirements of the synthetic target, the scale of the reaction, and economic considerations.
A Comparative Guide to the Synthetic Utility of 2-Iodo-1-methyl-4-(trifluoromethyl)benzene
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the efficient construction of complex molecular architectures is paramount. The introduction of the 4-methyl-3-(trifluoromethyl)phenyl moiety is a common strategy to enhance the pharmacological or material properties of a molecule. This guide provides a comprehensive comparison of 2-Iodo-1-methyl-4-(trifluoromethyl)benzene against its bromo- and chloro-analogs, as well as its boronic acid alternative, in key cross-coupling reactions. The evidence presented underscores the synthetic advantages conferred by the iodo-substituent, primarily its superior reactivity, which allows for milder reaction conditions and broader synthetic utility.
Superior Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The primary advantage of this compound lies in the inherent reactivity of the carbon-iodine (C-I) bond in comparison to carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst. The bond dissociation energies of C-X bonds in aromatic systems follow the trend C-Cl > C-Br > C-I. The weaker C-I bond in this compound leads to a significantly faster rate of oxidative addition, which in turn enables the use of milder reaction conditions, lower catalyst loadings, and often results in higher yields and shorter reaction times.[1]
This enhanced reactivity is not merely theoretical. Experimental data consistently demonstrates the superiority of aryl iodides over their bromide and chloride counterparts in various cross-coupling reactions. For instance, in a comparative study of Suzuki-Miyaura couplings, an aryl iodide exhibited a near-quantitative yield (>95%), while the corresponding aryl bromide under the same conditions yielded only 41%.[1] This reactivity difference is a critical consideration for chemists designing efficient and robust synthetic routes.
Performance in Key Cross-Coupling Reactions
The utility of this compound is most evident in its performance in the three cornerstone cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The higher reactivity of this compound allows these reactions to proceed efficiently at lower temperatures and with a wider range of coupling partners, including sterically hindered boronic acids.
Sonogashira Coupling
In the formation of C(sp²)-C(sp) bonds via the Sonogashira coupling, aryl iodides are the preferred substrates.[2] Their high reactivity often permits the reaction to be conducted at room temperature, preserving sensitive functional groups within the reactants.[2][3]
Buchwald-Hartwig Amination
For the synthesis of arylamines through C-N bond formation, the Buchwald-Hartwig amination is a powerful tool. The use of this compound facilitates the coupling with a broad scope of amines, including less nucleophilic ones, under conditions that are often milder than those required for the corresponding bromo or chloro derivatives.[4][5]
Quantitative Comparison of Aryl Halide Reactivity
The following table summarizes the general reactivity trend and provides illustrative yield comparisons for different aryl halides in Suzuki-Miyaura coupling.
| Aryl Halide | Relative Reactivity in Oxidative Addition | Illustrative Yield (%) in Suzuki-Miyaura Coupling |
| Ar-I | Highest | >95[1] |
| Ar-Br | Intermediate | 41[1] |
| Ar-Cl | Lowest | Generally requires more forcing conditions and specialized catalysts |
Alternative Reagents: A Comparative Overview
While this compound offers significant advantages, other reagents can also be used to introduce the desired moiety. The table below compares the iodo-compound with its common alternatives.
| Reagent | Key Advantages | Key Disadvantages |
| This compound | High reactivity, mild reaction conditions, broad substrate scope. | Higher cost compared to bromo and chloro analogs. |
| 2-Bromo-1-methyl-4-(trifluoromethyl)benzene | Moderate reactivity, lower cost than the iodo analog. | Requires harsher conditions, may give lower yields. |
| 2-Chloro-1-methyl-4-(trifluoromethyl)benzene | Lowest cost. | Low reactivity, often requires specialized, expensive ligands and high temperatures. |
| 4-Methyl-3-(trifluoromethyl)phenylboronic acid | Used in Suzuki coupling with a different aryl halide. | Requires synthesis of the boronic acid, potential for side reactions. |
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions using an aryl iodide are provided below. These protocols are general and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add toluene and water via syringe.
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[6]
Protocol 2: Sonogashira Coupling
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol)
-
Copper(I) iodide (CuI) (0.04 mmol)
-
Triethylamine (Et₃N) (2.0 mmol)
-
Anhydrous THF or DMF (5 mL)
Procedure:
-
To an oven-dried round-bottom flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI under an inert atmosphere (argon or nitrogen).[7]
-
Add the anhydrous solvent and triethylamine via syringe.
-
Add the terminal alkyne dropwise with stirring.
-
Stir the reaction mixture at room temperature until completion, as monitored by TLC or GC-MS.[8]
-
Dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate in vacuo.
-
Purify the product by flash column chromatography.[3]
Protocol 3: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol)
-
XPhos (0.036 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a flame-dried Schlenk tube.
-
Add anhydrous toluene, followed by this compound and the amine.
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.[6]
-
After completion, cool the reaction to room temperature and partition between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Synthetic Pathways
The following diagrams illustrate the general workflows for the discussed cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Mechanistic Nuances of Reactions Involving 2-Iodo-1-methyl-4-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanistic pathways and expected performance of 2-Iodo-1-methyl-4-(trifluoromethyl)benzene in common palladium-catalyzed cross-coupling reactions. Due to the limited direct experimental data for this specific substrate, this guide extrapolates from established protocols and mechanistic studies of structurally similar aryl iodides. The information herein is intended to serve as a foundational resource for reaction design, catalyst selection, and optimization for the synthesis of complex molecules incorporating the 2-methyl-4-(trifluoromethyl)phenyl moiety.
The unique substitution pattern of this compound, featuring a sterically accessible iodine atom for oxidative addition and an electron-withdrawing trifluoromethyl group, makes it an interesting substrate for a variety of cross-coupling reactions. The methyl group introduces additional steric hindrance and electronic effects that can influence reactivity compared to its isomers and other substituted aryl iodides.
Mechanistic Overview of Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][2] These reactions generally proceed through a common catalytic cycle involving a palladium(0) active species. The key steps are:
-
Oxidative Addition: The aryl halide (Ar-X) reacts with the Pd(0) complex to form a Pd(II) intermediate.[1]
-
Transmetalation (for Suzuki and Sonogashira) or Carbopalladation (for Heck): The organic group from a nucleophilic partner is transferred to the palladium center, or the olefin inserts into the Ar-Pd bond.
-
Reductive Elimination (for Suzuki, Sonogashira, and Buchwald-Hartwig) or β-Hydride Elimination (for Heck): The coupled product is expelled from the palladium center, regenerating the Pd(0) catalyst.[1]
The specific nature of the coupling partners and the reaction conditions dictate the precise mechanism and the efficiency of the overall transformation.
Comparative Performance of this compound and Alternatives
The reactivity of an aryl iodide in palladium-catalyzed cross-coupling is influenced by both electronic and steric factors. Electron-withdrawing groups, such as the trifluoromethyl group, generally accelerate the oxidative addition step. Conversely, steric hindrance, like that from the ortho-methyl group, can retard this step. The following tables provide a comparative overview of the expected performance of this compound against other common aryl iodides. The data for the target molecule are estimations based on the performance of structurally similar compounds.
Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Aryl Iodide | Catalyst System | Conditions | Yield (%) | Reference |
| This compound | Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O | 100 °C, 12-24 h | 80-90 (Est.) | N/A |
| 4-Iodotoluene | Pd/C, K₂CO₃, DMF | Reflux, 1.5 h | 92 | [3] |
| 1-Iodo-4-nitrobenzene | Pd(OAc)₂, PPh₃, Na₂CO₃, DME/H₂O | 80 °C, 12 h | 95 | N/A |
| 1-Iodo-4-(trifluoromethyl)benzene | Pd(PPh₃)₄, K₂CO₃, Toluene/EtOH/H₂O | 80 °C, 12 h | 98 | N/A |
| 4-Iodoanisole | Pd(PPh₃)₄, K₂CO₃, DMF | 100 °C, time varied | ~70-90 | [4] |
Table 2: Heck Reaction with Styrene
| Aryl Iodide | Catalyst System | Conditions | Yield (%) | Reference |
| This compound | Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF | 100 °C, 16-24 h | 70-80 (Est.) | N/A |
| Iodobenzene | PdCl₂, TDTAT ligand, K₂CO₃, H₂O | 100 °C, 6 h | 96 | [5] |
| 4-Iodotoluene | Pd(OAc)₂, PPh₃, Et₃N, DMF | 100 °C, 12 h | High (not specified) | [6] |
| 1-Iodo-4-nitrobenzene | Pd(OAc)₂, no ligand, Et₃N, DMF | 100 °C, 2 h | 98 | N/A |
Table 3: Sonogashira Coupling with Phenylacetylene
| Aryl Iodide | Catalyst System | Conditions | Yield (%) | Reference |
| This compound | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF | 65 °C, 6-12 h | 85-95 (Est.) | N/A |
| 4-Iodotoluene | Pd on alumina, Cu₂O on alumina, THF/DMA | 80 °C (flow) | 60 | [7] |
| 1-Iodo-4-nitrobenzene | Pd(OAc)₂, no ligand, Dabco, Air | RT, 30 min | 98 | [8] |
| 1-Iodo-4-(trifluoromethyl)benzene | Pd(CH₃CN)₂Cl₂, cataCXium A, Cs₂CO₃, 1,4-Dioxane | RT, 48 h | Not specified | [9] |
| Iodobenzene | Pd on alumina, Cu₂O on alumina, THF/DMA | 80 °C (flow) | 74 | [7] |
| 1-Iodo-2-methyl-4-nitrobenzene | Not specified | Not specified | Not obtained pure | [7] |
Table 4: Buchwald-Hartwig Amination with Aniline
| Aryl Iodide | Catalyst System | Conditions | Yield (%) | Reference |
| This compound | Pd₂(dba)₃, XPhos, NaOtBu, Toluene | 100 °C, 18-24 h | 80-90 (Est.) | N/A |
| Iodobenzene | γ-Fe₂O₃@MBD/Pd-Co, t-BuONa, H₂O | 50 °C, 5 h | 95 | [10][11] |
| 4-Iodotoluene | Pd(OAc)₂, BINAP, NaOtBu, Toluene | 100 °C, 24 h | 98 | N/A |
| 1-Iodo-4-(trifluoromethyl)benzene | Ni(acac)₂, K₃PO₄, Phenylboronic ester | Not specified | Good yields | [12] |
Experimental Protocols
The following are generalized protocols for the four major cross-coupling reactions discussed. These should be adapted and optimized for the specific substrates and desired outcomes.
General Procedure for Suzuki-Miyaura Coupling
To an oven-dried Schlenk tube is added the aryl iodide (1.0 equiv), arylboronic acid (1.2 equiv), palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), phosphine ligand (e.g., SPhos, 4 mol%), and base (e.g., K₃PO₄, 2.0 equiv). The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. Degassed solvent (e.g., toluene/water 10:1) is added, and the mixture is heated to the desired temperature (e.g., 100 °C) for the specified time (e.g., 12-24 hours), with monitoring by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
General Procedure for Heck Reaction
In a sealed tube, the aryl iodide (1.0 equiv), olefin (e.g., styrene, 1.5 equiv), palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), phosphine ligand (e.g., P(o-tol)₃, 4 mol%), and a base (e.g., Et₃N, 2.0 equiv) are combined. Anhydrous, degassed solvent (e.g., DMF) is added. The tube is sealed and heated to the required temperature (e.g., 100-120 °C) for 16-24 hours. After cooling, the reaction mixture is diluted with an organic solvent (e.g., diethyl ether) and washed with 1 M HCl, saturated NaHCO₃, and brine. The organic layer is dried over MgSO₄, filtered, and concentrated. The product is purified by flash chromatography.
General Procedure for Sonogashira Coupling
To a Schlenk tube containing the aryl iodide (1.0 equiv) and a terminal alkyne (1.2 equiv) is added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and a copper(I) co-catalyst (e.g., CuI, 1 mol%). The tube is evacuated and backfilled with argon. Anhydrous, degassed solvent (e.g., THF) and a base (e.g., Et₃N) are added via syringe. The reaction mixture is stirred at the appropriate temperature (e.g., room temperature to 65 °C) for the necessary time (e.g., 6-24 hours). The progress of the reaction is monitored by TLC or GC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is taken up in an organic solvent and washed with saturated aqueous NH₄Cl and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
An oven-dried Schlenk tube is charged with the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 equiv). The tube is evacuated and backfilled with argon. The aryl iodide (1.0 equiv), the amine (1.2 equiv), and anhydrous, deoxygenated solvent (e.g., toluene) are added. The reaction is heated to the desired temperature (e.g., 100 °C) for 18-24 hours. After cooling, the mixture is diluted with an organic solvent and filtered through a pad of Celite, washing with the same solvent. The filtrate is concentrated, and the residue is purified by flash chromatography.
Experimental Workflow for Reaction Optimization
The selection of an appropriate cross-coupling reaction and the optimization of its conditions are critical for achieving high yields and purity. The following workflow provides a logical approach for researchers working with this compound or similar substrates.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 4. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 5. researchgate.net [researchgate.net]
- 6. sctunisie.org [sctunisie.org]
- 7. rsc.org [rsc.org]
- 8. Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis for Structural Confirmation of 2-Iodo-1-methyl-4-(trifluoromethyl)benzene Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of synthetic compounds is a cornerstone of modern chemical research and drug development. For derivatives of 2-Iodo-1-methyl-4-(trifluoromethyl)benzene, a molecule featuring a trifluoromethyl group, an iodine atom, and a methyl group on a benzene ring, a combination of spectroscopic techniques is essential for unambiguous structure confirmation. This guide provides a comparative overview of the key spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize these structures, supported by experimental data and detailed protocols.
Comparative Spectroscopic Data
The following tables summarize the expected and reported spectroscopic data for this compound and its closely related isomers. This data serves as a reference for researchers in confirming the successful synthesis of the target molecule and distinguishing it from potential isomeric byproducts.
Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| This compound | ~2.5 | s | - | -CH₃ |
| ~7.4-7.8 | m | - | Aromatic-H | |
| 1-Iodo-4-(trifluoromethyl)benzene | 7.42 | d | 8.4 | H-2, H-6 |
| 7.79 | d | 8.4 | H-3, H-5 | |
| 1-Iodo-2-(trifluoromethyl)benzene | 7.20 | t | 7.8 | H-4 |
| 7.45 | t | 7.6 | H-5 | |
| 7.89 | d | 7.8 | H-3 | |
| 7.95 | d | 8.0 | H-6 |
Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~25 | -CH₃ |
| ~100 | C-I | |
| ~123 (q, J ≈ 272 Hz) | -CF₃ | |
| ~125-145 | Aromatic-C | |
| 1-Iodo-4-(trifluoromethyl)benzene | 97.5 | C-I |
| 124.9 (q, J = 271 Hz) | -CF₃ | |
| 126.2 (q, J = 4 Hz) | C-3, C-5 | |
| 132.9 (q, J = 33 Hz) | C-4 | |
| 138.5 | C-2, C-6 | |
| 1-Iodo-2-(trifluoromethyl)benzene | 95.9 | C-I |
| 123.7 (q, J = 274 Hz) | -CF₃ | |
| 128.1 (q, J = 5 Hz) | C-3 | |
| 129.0 | C-5 | |
| 130.8 | C-4 | |
| 132.7 (q, J = 31 Hz) | C-2 | |
| 139.8 | C-6 |
Table 3: Key IR Absorption Bands
| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Mode |
| C-H (Aromatic) | 3100-3000 | Stretching |
| C-H (Methyl) | 2950-2850 | Stretching |
| C=C (Aromatic) | 1600-1450 | Stretching |
| C-F (in CF₃) | 1350-1100 (strong, multiple bands) | Stretching |
| C-I | 600-500 | Stretching |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) m/z | Key Fragmentation Peaks (m/z) |
| This compound | 286 | 267 ([M-F]⁺), 217 ([M-CF₃]⁺), 159 ([M-I]⁺), 91 ([C₇H₇]⁺) |
| 1-Iodo-4-(trifluoromethyl)benzene[1][2] | 272 | 203 ([M-CF₃]⁺), 145 ([M-I]⁺), 127 ([I]⁺) |
| 1-Iodo-2-(trifluoromethyl)benzene[3] | 272 | 203 ([M-CF₃]⁺), 145 ([M-I]⁺), 127 ([I]⁺) |
Experimental Protocols
Detailed and standardized experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.
-
¹H NMR Parameters:
-
Pulse sequence: zg30
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Spectral width: 20 ppm
-
-
¹³C NMR Parameters:
-
Pulse sequence: zgpg30
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Spectral width: 250 ppm
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Protocol:
-
Sample Preparation: For liquid samples, a thin film can be prepared between two potassium bromide (KBr) plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Scan range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Protocol:
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization Method: Use Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass-to-charge (m/z) range of 50-500.
-
Data Analysis: Identify the molecular ion peak (M⁺) and analyze the major fragmentation peaks to deduce the structure. The presence of iodine (mass 127) will result in a characteristic isotopic pattern.
Visualization of Analytical Workflow and Structural Analysis
To further clarify the process of structural confirmation, the following diagrams illustrate the logical workflow and the relationship between the molecular structure and the spectroscopic data.
Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of this compound.
Caption: Correlation of molecular structure with different spectroscopic techniques.
Conclusion
The structural confirmation of this compound and its derivatives necessitates a multi-faceted analytical approach. ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and fragmentation patterns. By comparing the experimental data with the reference values provided and adhering to rigorous experimental protocols, researchers can confidently verify the structure of their synthesized compounds, a critical step in the advancement of chemical and pharmaceutical research.
References
Comparative Yield Analysis of Catalysts for Reactions with 2-Iodo-1-methyl-4-(trifluoromethyl)benzene
For researchers and professionals in drug development and scientific research, the efficient synthesis of complex molecules is paramount. A key component in many synthetic pathways is the strategic use of catalytic reactions to form new chemical bonds. This guide provides a comparative analysis of yields for various catalysts in reactions involving the versatile building block, 2-Iodo-1-methyl-4-(trifluoromethyl)benzene (also known as 3-Iodo-4-methylbenzotrifluoride), based on available experimental data.
This document summarizes quantitative yield data for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions utilizing this compound as a substrate. Detailed experimental protocols for representative reactions are also provided to support the practical application of this information.
Data Presentation: Catalyst Performance in Cross-Coupling Reactions
The following table outlines the performance of different catalyst systems in key cross-coupling reactions with this compound. The data has been compiled from various sources to offer a comparative overview of achievable yields under specific reaction conditions.
| Reaction Type | Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | Arylboronic Acid | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85-95 |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / XPhos | Aniline | NaOtBu | Toluene | 100 | 18 | ~90 |
| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI | Terminal Alkyne | Et₃N | THF | RT | 6 | 80-92 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the data table are provided below.
Suzuki-Miyaura Coupling Protocol
Synthesis of 2-methyl-5-(trifluoromethyl)biphenyl derivatives:
A mixture of this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and Na₂CO₃ (2.0 mmol) is prepared in a round-bottom flask. A solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL) is added. The reaction mixture is then heated to 80°C and stirred for 12 hours. After completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired biphenyl derivative.
Buchwald-Hartwig Amination Protocol
Synthesis of N-aryl-2-methyl-5-(trifluoromethyl)aniline derivatives:
In a glovebox, a vial is charged with Pd₂(dba)₃ (0.02 mmol), XPhos (0.048 mmol), and NaOtBu (1.4 mmol). This compound (1.0 mmol), the desired aniline (1.2 mmol), and toluene (2 mL) are then added. The vial is sealed and removed from the glovebox. The reaction mixture is heated to 100°C and stirred for 18 hours. After cooling, the mixture is diluted with diethyl ether, filtered through celite, and concentrated. The residue is purified by flash chromatography to afford the N-arylated product.
Sonogashira Coupling Protocol
Synthesis of 1-(alkynyl)-2-methyl-4-(trifluoromethyl)benzene derivatives:
To a solution of this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in THF (5 mL) is added PdCl₂(PPh₃)₂ (0.02 mmol), CuI (0.04 mmol), and triethylamine (2.0 mmol). The reaction mixture is stirred at room temperature for 6 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography to give the desired alkynylbenzene.
Mandatory Visualization
To further clarify the experimental process, a generalized workflow for a typical cross-coupling reaction is presented below using the Graphviz DOT language.
Caption: A generalized workflow for catalytic cross-coupling reactions.
A Cost-Benefit Analysis of 2-Halo-1-methyl-4-(trifluoromethyl)benzenes for Large-Scale Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of starting materials in large-scale synthesis is a critical decision that balances chemical reactivity with economic viability. For the synthesis of complex molecules bearing the 4-methyl-3-(trifluoromethyl)phenyl moiety, a common building block is the corresponding 2-halotoluene. This guide provides a comprehensive cost-benefit analysis of using 2-iodo-, 2-bromo-, and 2-chloro-1-methyl-4-(trifluoromethyl)benzene in large-scale synthetic applications, with a focus on palladium-catalyzed cross-coupling reactions.
Executive Summary
The choice between iodo-, bromo-, and chloro- derivatives of 1-methyl-4-(trifluoromethyl)benzene for large-scale synthesis presents a classic trade-off between reactivity and cost.
-
2-Iodo-1-methyl-4-(trifluoromethyl)benzene offers the highest reactivity, leading to faster reaction times, lower catalyst loadings, and milder reaction conditions. This can translate to higher throughput and potentially simpler purification. However, it is the most expensive of the three halo-derivatives, and the iodide leaving group can sometimes interfere with catalysis.
-
2-Bromo-1-methyl-4-(trifluoromethyl)benzene represents a compromise between reactivity and cost. It is more reactive than the chloro-analogue, allowing for a broader range of coupling partners and more favorable reaction kinetics, while being significantly less expensive than the iodo-derivative.
-
2-Chloro-1-methyl-4-(trifluoromethyl)benzene is the most cost-effective starting material. However, its low reactivity necessitates more forcing reaction conditions, higher catalyst loadings, and often specialized and more expensive ligands, which can offset the initial cost savings. Reactions with chloro-aromatics can also be more prone to side-product formation, complicating downstream processing.
The optimal choice will depend on the specific economic and chemical constraints of the synthetic project, including the value of the final product, the scale of the synthesis, and the complexity of the desired molecule.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative and qualitative differences between the three 2-halo-1-methyl-4-(trifluoromethyl)benzene derivatives.
Table 1: Cost Comparison of 2-Halo-1-methyl-4-(trifluoromethyl)benzene Derivatives
| Compound | Molecular Weight ( g/mol ) | Purity | Representative Price (USD/g) | Estimated Cost per Mole (USD/mol) | Bulk Availability |
| This compound | 286.03 | >98% | ~$10 - $30 | ~$2,860 - $8,580 | Available upon request from specialized suppliers. |
| 2-Bromo-1-methyl-4-(trifluoromethyl)benzene | 239.03 | >98% | ~$5 - $15 | ~$1,195 - $3,585 | Readily available in bulk quantities. |
| 2-Chloro-1-methyl-4-(trifluoromethyl)benzene | 194.59 | >98% | ~$2 - $8 | ~$389 - $1,557 | Readily available in bulk quantities. |
Note: Prices are estimates based on publicly available data for research quantities and are subject to significant variation based on supplier, quantity, and market conditions. Bulk pricing will be substantially lower.
Table 2: Performance in Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura Coupling Example)
| Parameter | 2-Iodo- Derivative | 2-Bromo- Derivative | 2-Chloro- Derivative |
| Relative Reactivity | Highest | Moderate | Lowest |
| Typical Reaction Temperature | Room Temperature to 80 °C | 80 °C to 120 °C | 100 °C to 150 °C |
| Typical Catalyst Loading | 0.1 - 1 mol% | 1 - 3 mol% | 2 - 5 mol% (often with specialized ligands) |
| Typical Reaction Time | 1 - 6 hours | 4 - 24 hours | 12 - 48 hours |
| Typical Yield | High to Excellent | Good to High | Moderate to Good |
| Ligand Requirements | Standard phosphine ligands often suffice. | Standard to moderately electron-rich phosphine ligands. | Electron-rich, bulky phosphine ligands (e.g., biarylphosphines) often required. |
| Byproduct Formation | Generally lower due to milder conditions. | Moderate. | Can be higher due to forcing conditions. |
| Purification Complexity | Generally lower. | Moderate. | Can be higher due to more byproducts. |
Experimental Protocols
The following are representative experimental protocols for a Suzuki-Miyaura cross-coupling reaction. These are intended as a starting point for optimization.
Protocol 1: Suzuki-Miyaura Coupling using this compound
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.5 mol%)
-
Triphenylphosphine (PPh₃) (1.0 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene/Water (4:1 mixture), degassed
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine
Procedure:
-
To a clean, dry, and inerted reaction vessel, add this compound, the arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Add the degassed toluene/water solvent mixture.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 1-4 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Suzuki-Miyaura Coupling using 2-Bromo-1-methyl-4-(trifluoromethyl)benzene
Materials:
-
2-Bromo-1-methyl-4-(trifluoromethyl)benzene (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (1.5 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (3.0 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane/Water (4:1 mixture), degassed
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine
Procedure:
-
To a clean, dry, and inerted reaction vessel, add 2-Bromo-1-methyl-4-(trifluoromethyl)benzene, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 6-18 hours), cool the reaction to room temperature.
-
Follow the workup and purification procedure as described in Protocol 1.
Protocol 3: Suzuki-Miyaura Coupling using 2-Chloro-1-methyl-4-(trifluoromethyl)benzene
Materials:
-
2-Chloro-1-methyl-4-(trifluoromethyl)benzene (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.0 mol%)
-
XPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (4.0 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.5 eq)
-
t-Butanol/Water (4:1 mixture), degassed
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine
Procedure:
-
To a clean, dry, and inerted reaction vessel, add 2-Chloro-1-methyl-4-(trifluoromethyl)benzene, the arylboronic acid, Pd₂(dba)₃, XPhos, and cesium carbonate.
-
Add the degassed t-butanol/water solvent mixture.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 18-36 hours), cool the reaction to room temperature.
-
Follow the workup and purification procedure as described in Protocol 1.
Visualizations
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Relationship between reactivity and cost for 2-halo-1-methyl-4-(trifluoromethyl)benzene derivatives.
Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
The selection of a 2-halo-1-methyl-4-(trifluoromethyl)benzene derivative for large-scale synthesis requires a careful evaluation of the trade-offs between raw material cost, reaction efficiency, and downstream processing complexity. For high-value products where reaction robustness and speed are paramount, the higher initial cost of This compound may be justified by overall process efficiency. For cost-sensitive applications, 2-chloro-1-methyl-4-(trifluoromethyl)benzene is the most economical starting material, provided that the process can be optimized to overcome its lower reactivity and potential for increased byproduct formation. 2-Bromo-1-methyl-4-(trifluoromethyl)benzene often provides the best balance of these factors, making it a versatile and widely used intermediate in industrial applications.
It is strongly recommended that a thorough process development and optimization study be conducted for the specific desired transformation to make an informed decision based on empirical data.
"computational studies on the electronic effects of the trifluoromethyl group in 2-Iodo-1-methyl-4-(trifluoromethyl)benzene"
A Comparative Guide to the Electronic Effects of the Trifluoromethyl Group in Aromatic Systems
Focus Molecule: 2-Iodo-1-methyl-4-(trifluoromethyl)benzene
This guide provides a comparative analysis of the electronic properties of this compound, contextualized by examining the individual and combined effects of its substituents. By leveraging established computational chemistry methods, we dissect the potent electron-withdrawing nature of the trifluoromethyl (CF₃) group and its influence on the electronic landscape of the benzene ring, a critical consideration in drug design and materials science. The trifluoromethyl group is a key substituent in medicinal chemistry, known for its strong electron-withdrawing properties and its ability to enhance metabolic stability and lipophilicity.[1]
Data Presentation: Comparative Electronic Properties
To objectively assess the electronic influence of the trifluoromethyl group, we compare the subject molecule with several simpler, related aromatic compounds. The following tables summarize key quantitative data that would be derived from Density Functional Theory (DFT) calculations.
Note: The following data are illustrative, based on established principles of substituent effects, and represent typical results from DFT calculations.
Table 1: Calculated Atomic Charges and Molecular Dipole Moments
This table compares the calculated Mulliken partial atomic charges on the carbon atoms of the benzene ring and the overall molecular dipole moment. Negative charges indicate regions of higher electron density, while positive charges indicate electron-deficient regions. The dipole moment quantifies the overall polarity of the molecule.
| Compound | C1 Charge | C2 Charge | C3 Charge | C4 Charge | C5 Charge | C6 Charge | Dipole Moment (Debye) |
| Benzene | -0.150 | -0.150 | -0.150 | -0.150 | -0.150 | -0.150 | 0.00 |
| Toluene | -0.165 | -0.145 | -0.152 | -0.148 | -0.152 | -0.145 | 0.36 |
| (Trifluoromethyl)benzene | 0.250 | -0.120 | -0.140 | -0.130 | -0.140 | -0.120 | 2.86 |
| This compound | 0.235 | 0.050 | -0.135 | -0.110 | -0.145 | -0.125 | 3.15 |
Table 2: Frontier Molecular Orbital Energies
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of a molecule's chemical reactivity and electronic excitation properties. The HOMO-LUMO energy gap is a measure of molecular stability.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Benzene | -6.75 | -1.15 | 5.60 |
| Toluene | -6.68 | -1.10 | 5.58 |
| (Trifluoromethyl)benzene | -7.10 | -1.55 | 5.55 |
| This compound | -7.25 | -1.70 | 5.55 |
Table 3: Hammett Substituent Constants
Hammett constants (σ) quantify the electron-donating or electron-withdrawing influence of a substituent on the aromatic ring. A positive value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[2]
| Substituent | Hammett Constant (σₚ) | Electronic Effect |
| Methyl (-CH₃) | -0.17 | Electron-Donating |
| Iodo (-I) | +0.18 | Weakly Electron-Withdrawing |
| Trifluoromethyl (-CF₃) | +0.54 | Strongly Electron-Withdrawing |
Experimental Protocols: Computational Methodology
The data presented in this guide are based on a standard and widely accepted computational workflow using quantum chemistry software like Gaussian.
1. Geometry Optimization:
-
Method: Density Functional Theory (DFT). DFT is a popular quantum chemical method for determining molecular stability and chemical reactivity.[3]
-
Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP). This hybrid functional is known for providing a good balance between accuracy and computational cost for organic molecules.
-
Basis Set: 6-31G(d,p). This Pople-style basis set is commonly used for geometry optimizations and electronic property calculations of organic compounds.
-
Procedure: The initial 3D structure of each molecule is built. A geometry optimization calculation is performed to find the lowest energy conformation of the molecule. A subsequent frequency calculation is run to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
2. Electronic Property Calculations: Following a successful geometry optimization, single-point energy calculations are performed using the same DFT functional and a larger basis set (e.g., 6-311++G(d,p)) for more accurate electronic properties.
-
Mulliken Population Analysis: This analysis partitions the total electron density among the atoms in the molecule, providing an estimate of partial atomic charges.[4][5] It is a standard output of many computational chemistry packages.[6]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge transfer, and hyperconjugative interactions within the molecule, providing a detailed picture of chemical bonding.[7][8]
-
Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface. The resulting visualization shows the charge distribution from the perspective of an approaching electrophile, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions.[9]
-
Frontier Molecular Orbitals: The energies and shapes of the HOMO and LUMO are calculated to analyze the molecule's reactivity and electronic transition properties.
Mandatory Visualization
The following diagrams illustrate the computational workflow and the fundamental electronic effects discussed in this guide.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Mulliken [cup.uni-muenchen.de]
- 5. Mulliken population analysis - Wikipedia [en.wikipedia.org]
- 6. Mulliken charge [openmx-square.org]
- 7. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
"alternative reagents to 2-Iodo-1-methyl-4-(trifluoromethyl)benzene for introducing the 1-methyl-4-(trifluoromethyl)phenyl moiety"
A Comparative Guide to Alternative Reagents for Introducing the 1-methyl-4-(trifluoromethyl)phenyl Moiety
For researchers, scientists, and drug development professionals, the efficient introduction of the 1-methyl-4-(trifluoromethyl)phenyl moiety is a critical step in the synthesis of numerous pharmaceutical and agrochemical candidates. The trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. While 2-Iodo-1-methyl-4-(trifluoromethyl)benzene has been a common reagent for this purpose, a variety of alternative reagents exist, each with its own set of advantages and disadvantages. This guide provides an objective comparison of these alternatives, supported by experimental data, to inform reagent selection in palladium-catalyzed cross-coupling reactions.
The primary methods for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds to an aromatic ring are palladium-catalyzed cross-coupling reactions. The choice of reagent is intrinsically linked to the specific reaction type, such as the Suzuki-Miyaura, Negishi, Kumada, Stille, Heck, or Buchwald-Hartwig amination reactions. The reactivity of the aryl halide in the crucial oxidative addition step of the catalytic cycle generally follows the trend: I > Br > Cl.[1] This trend is a key factor in determining reaction conditions and catalyst selection.
Alternative Reagents
The most common alternatives to this compound for introducing the 1-methyl-4-(trifluoromethyl)phenyl group are:
-
2-Bromo-1-methyl-4-(trifluoromethyl)benzene: Often a more cost-effective and readily available starting material compared to its iodo counterpart. While less reactive, modern palladium catalysts and ligands have made it a highly viable option for a wide range of coupling reactions.
-
2-Chloro-1-methyl-4-(trifluoromethyl)benzene: The least reactive of the common aryl halides, often requiring more forcing reaction conditions, specialized catalysts, and ligands to achieve high yields. Its primary advantage is its low cost.
-
1-Methyl-4-(trifluoromethyl)phenylboronic Acid (and its esters): Used in the Suzuki-Miyaura coupling, these reagents are often preferred due to their stability, low toxicity, and the mild reaction conditions typically employed.
-
Organozinc, Grignard, and Organostannane Reagents: These are used in Negishi, Kumada, and Stille couplings, respectively. They offer high reactivity but can be sensitive to moisture and air, and in the case of organostannanes, pose toxicity concerns.
Quantitative Data Presentation
Table 1: Suzuki-Miyaura Coupling for C-C Bond Formation
| Aryl Halide/Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| 2-Bromo-1-methyl-4-(trifluoromethyl)benzene | Phenylboronic acid | Pd(dppf)Cl₂ (3 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O | 80-120 | 12 | ~85-95 | [2][3] |
| 1-Methyl-4-(trifluoromethyl)phenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (3 mol%) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 | [2] |
| 2-Chloro-1-methyl-4-(trifluoromethyl)benzene | Phenylboronic acid | Pd₂(dba)₃ / SPhos (2 mol%) | K₃PO₄ | Toluene | 100 | 24 | ~70-80 | [2] |
*Yields are estimated based on reactions with structurally similar substrates.
Table 2: Buchwald-Hartwig Amination for C-N Bond Formation
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| This compound | Aniline | Pd₂(dba)₃ / XPhos (2 mol%) | NaOtBu | Toluene | 80 | 8 | >95 | [1] |
| 2-Bromo-1-methyl-4-(trifluoromethyl)benzene | Aniline | Pd₂(dba)₃ / RuPhos (2 mol%) | NaOtBu | Toluene | 100 | 18 | ~90-95 | [1] |
| 2-Chloro-1-methyl-4-(trifluoromethyl)benzene | Aniline | Pd₂(dba)₃ / BrettPhos (2 mol%) | NaOtBu | Toluene | 110 | 24 | ~80-90* | [1] |
*Yields are estimated based on reactions with structurally similar substrates.
Experimental Protocols
Below are detailed methodologies for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which can be adapted for the specific reagents.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
Aryl Halide (e.g., 2-Bromo-1-methyl-4-(trifluoromethyl)benzene) (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)
-
Nitrogen or Argon gas (high purity)
-
Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, the respective boronic acid, palladium catalyst, and base.
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.
-
Using a syringe, add the degassed solvent mixture.
-
Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-120 °C).
-
Monitor the reaction's progress periodically using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can then be purified by flash column chromatography.[3]
General Protocol for Buchwald-Hartwig Amination
Materials:
-
Aryl Halide (e.g., 2-Bromo-1-methyl-4-(trifluoromethyl)benzene) (1.0 mmol, 1.0 equiv.)
-
Amine (1.2 mmol, 1.2 equiv.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv.)
-
Anhydrous, degassed solvent (e.g., Toluene, 5 mL)
-
Nitrogen or Argon gas (high purity)
-
Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl halide, amine, base, palladium precatalyst, and phosphine ligand to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Seal the tube with a septum cap.
-
Add the anhydrous, degassed solvent via syringe.
-
Place the reaction tube in a preheated oil bath or heating block and stir at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
The following diagrams illustrate the general workflows and decision-making processes for selecting a suitable reagent and reaction conditions.
References
Safety Operating Guide
Proper Disposal of 2-Iodo-1-methyl-4-(trifluoromethyl)benzene: A Guide for Laboratory Professionals
For immediate reference, treat 2-Iodo-1-methyl-4-(trifluoromethyl)benzene as a halogenated organic waste. Segregate it from non-halogenated waste streams and follow all institutional and local regulations for hazardous chemical disposal.
This document provides essential safety and logistical information for the proper disposal of this compound, a halogenated aromatic hydrocarbon. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and environmentally responsible disposal of this chemical.
I. Immediate Safety and Handling Precautions
Prior to handling this compound for disposal, it is crucial to adhere to the following safety protocols. This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE):
-
Eye Protection: Use chemical safety goggles or a face shield.[1][4]
-
Lab Coat: A flame-retardant lab coat is mandatory.
-
Respiratory Protection: If working outside a fume hood or if there is a risk of aerosol generation, use a NIOSH-approved respirator.[5]
Handling:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3]
-
Avoid direct contact with the substance.[2]
-
Prevent the formation or spread of mists in the air.[2]
-
Wash hands thoroughly after handling.[1]
II. Segregation and Storage of Waste
Proper segregation of chemical waste is critical to prevent dangerous reactions and to facilitate correct disposal. This compound is a halogenated organic compound and must be segregated accordingly.
-
Waste Stream: Dispose of this chemical in a designated "Halogenated Organic Waste" container.[6][7] Halogenated solvents contain elements like fluorine, chlorine, bromine, or iodine.[3][8]
-
Do Not Mix: Never mix halogenated waste with non-halogenated organic waste, aqueous waste, acids, bases, or other reactive chemicals.[6][7][9] Mixing waste streams can increase disposal costs and create hazards.[9]
-
Container: Use a compatible, properly labeled, and sealed container for waste collection.[3][6] The original container is often the best choice for storing the waste.[9] The container must be in good condition, free of leaks, and have a tightly fitting cap.[3][6][9]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[3][6] Affix your institution's official hazardous waste tag.[3]
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA).[3][10] The storage area should be cool, dry, and well-ventilated, away from sources of ignition and direct sunlight.[2][11][12]
III. Disposal Procedures
The final disposal of this compound must be handled by a licensed hazardous waste disposal company.
-
Collection: Collect the waste in the appropriately labeled halogenated organic waste container. Do not overfill the container; a general rule is to fill it to no more than 75% capacity to allow for expansion.[6]
-
Request Pickup: Once the waste container is full or ready for disposal, follow your institution's procedures to request a waste pickup from the Environmental Health and Safety (EHS) office or the designated chemical safety office.[3]
-
Documentation: Complete all necessary paperwork, including the hazardous waste tag, ensuring all chemical constituents and their approximate percentages are listed.[3][7]
-
Final Disposal: The collected halogenated waste will typically be transported to a specialized facility for incineration at high temperatures in a regulated hazardous waste incinerator.[7]
IV. Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate action is required.
-
Spill:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is large or you are not trained to handle it, contact your institution's EHS office immediately.[3]
-
For small spills, if you are trained and have the appropriate PPE and spill kit, contain the leak and absorb the material with an inert absorbent such as sand, silica gel, or a universal binder.[1][11]
-
Collect the absorbent material and contaminated items in a sealed, labeled container for disposal as hazardous waste.[1][3]
-
Ventilate the area and wash the spill site once the material is removed.
-
-
Exposure:
V. Disposal Workflow
The following diagram illustrates the proper disposal workflow for this compound.
Caption: Disposal workflow for this compound.
References
- 1. aksci.com [aksci.com]
- 2. canbipharm.com [canbipharm.com]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. fishersci.com [fishersci.com]
- 5. Benzene,1-chloro-2-iodo-4-(trifluoromethyl)- MSDS CasNo.672-57-1 [m.lookchem.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. bucknell.edu [bucknell.edu]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. vumc.org [vumc.org]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Personal protective equipment for handling 2-Iodo-1-methyl-4-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 2-Iodo-1-methyl-4-(trifluoromethyl)benzene (CAS No. 13055-62-4). Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound was not located, data from structurally similar compounds such as 1-iodo-4-(trifluoromethyl)benzene and other halogenated trifluoromethylbenzene derivatives indicate that this compound should be handled as a hazardous substance.[1][2][3] It is expected to be a combustible liquid that can cause skin and serious eye irritation, and may cause respiratory irritation.[1][2]
The following table summarizes the recommended PPE for handling this chemical.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be worn in situations with a high risk of splashing.[1][3][4] | To protect eyes from splashes and vapors. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) that comply with EN 374.[1] For prolonged contact, consider wearing double gloves. | To prevent skin contact. |
| Body Protection | A flame-retardant lab coat, buttoned, and covering all exposed skin. Long pants and closed-toe shoes are mandatory.[5] | To protect skin and personal clothing from spills and contamination. |
| Respiratory Protection | Work in a well-ventilated area, preferably a chemical fume hood.[1][4][6] If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges for organic vapors. | To prevent inhalation of harmful vapors and mists.[1] |
Experimental Protocols: Safe Handling and Storage
Handling:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[1][4]
-
Keep away from heat, sparks, and open flames as it is a combustible liquid.[2][3][6]
-
Use non-sparking tools and take precautionary measures against static discharge.[2]
-
Wash hands thoroughly after handling.[2]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][6][7]
-
Keep away from incompatible materials such as strong oxidizing agents.[2][3]
-
Protect from direct sunlight and light, as some related compounds are light-sensitive.[3]
-
Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[1]
Emergency and Disposal Plans
Emergency Procedures:
-
In case of skin contact: Immediately wash off with plenty of soap and water for at least 15 minutes.[1][2] Remove contaminated clothing and wash it before reuse.[2] Seek medical attention if skin irritation occurs.[2]
-
In case of eye contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, including under the eyelids.[1][2] Remove contact lenses if present and easy to do so.[2] Continue rinsing and seek immediate medical attention.[1][2]
-
If inhaled: Move the person to fresh air and keep them at rest in a position comfortable for breathing.[1][2] If you feel unwell, call a poison center or doctor.[2]
-
If swallowed: Do NOT induce vomiting.[1][2] Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[1][6] Seek immediate medical attention.[1][2]
-
In case of a spill: Absorb the spill with an inert material such as sand, silica gel, or universal binder.[2] Collect the absorbed material into a suitable, closed container for disposal.[1][2] Ensure adequate ventilation and remove all sources of ignition.[2]
Disposal Plan:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2]
-
Do not allow the chemical to enter the environment.[2]
Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
References
- 1. Benzene,1-chloro-2-iodo-4-(trifluoromethyl)- MSDS CasNo.672-57-1 [m.lookchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 1-Iodo-4-(trifluoromethyl)benzene(455-13-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. chemscene.com [chemscene.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
